1-Chloro-2-methylpropene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-methylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H7Cl/c1-4(2)3-5/h3H,1-2H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
KWISWUFGPUHDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Record name | DIMETHYLVINYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID5020520 | |
| Record name | 2,2-Dimethylvinyl chloride | |
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Molecular Weight |
90.55 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethylvinyl chloride is a clear dark yellow to pale orange liquid. (NTP, 1992), Colorless, highly volatile liquid; [HSDB] Dark yellow to pale orange liquid; [CAMEO] Very faintly yellow-brown liquid; [MSDSonline] | |
| Record name | DIMETHYLVINYL CHLORIDE | |
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| Record name | 1-Chloro-2-methyl-1-propene | |
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Boiling Point |
154 °F at 760 mmHg (NTP, 1992), 68 °C | |
| Record name | DIMETHYLVINYL CHLORIDE | |
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| Record name | 1-CHLORO-2-METHYL-1-PROPENE | |
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Flash Point |
30 °F (NTP, 1992), -1 °C | |
| Record name | DIMETHYLVINYL CHLORIDE | |
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| Record name | 1-Chloro-2-methyl-1-propene | |
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Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), Soluble in chloroform, In water, 1000 mg/L at 25 °C | |
| Record name | DIMETHYLVINYL CHLORIDE | |
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| Record name | 1-CHLORO-2-METHYL-1-PROPENE | |
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Density |
0.9186 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9186 g/cu cm at 20 °C | |
| Record name | DIMETHYLVINYL CHLORIDE | |
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| Record name | 1-CHLORO-2-METHYL-1-PROPENE | |
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Vapor Pressure |
172.4 mmHg at 77.9 °F ; 265.3 mmHg at 97 °F (NTP, 1992), 212.0 [mmHg], 158.4 mm Hg at 25 °C | |
| Record name | DIMETHYLVINYL CHLORIDE | |
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| Record name | 1-Chloro-2-methyl-1-propene | |
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Impurities |
1-Chloro-2-methylpropene is available commercially at a purity of at least 98%. 3-Chloro-2-methylpropene has been reported as an impurity. | |
| Record name | 1-CHLORO-2-METHYL-1-PROPENE | |
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Color/Form |
Clear, colorless to brown liquid at room temperature, Liquid | |
CAS No. |
513-37-1 | |
| Record name | DIMETHYLVINYL CHLORIDE | |
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| Record name | 1-Propene, 1-chloro-2-methyl- | |
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| Record name | 1-Chloro-2-methyl-1-propene | |
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| Record name | 2,2-Dimethylvinyl chloride | |
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| Record name | 1-chloro-2-methylpropene | |
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| Record name | 1-CHLORO-2-METHYL-1-PROPENE | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-Chloro-2-methylpropene: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and key reactions of 1-chloro-2-methylpropene (isocrotyl chloride). It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes a summary of its physical and chemical properties, detailed structural information, and outlines of experimental protocols for its synthesis and spectroscopic analysis. Furthermore, this guide presents visual representations of key chemical processes involving this compound to facilitate a deeper understanding of its reactivity and potential applications.
Chemical Properties and Structure
This compound, a halogenated alkene, is a colorless to pale yellow liquid. It is a versatile reagent in organic synthesis, primarily utilized for the introduction of the isobutenyl group into various molecular frameworks.[1]
Structural Information
The structural details of this compound are fundamental to understanding its reactivity. The presence of a double bond and a chlorine atom on the same carbon atom (vinylic chloride) influences its chemical behavior.
| Identifier | Value |
| IUPAC Name | 1-chloro-2-methylprop-1-ene |
| Synonyms | Isocrotyl chloride, α-Chloroisobutylene, β,β-Dimethylvinyl chloride |
| CAS Number | 513-37-1 |
| Molecular Formula | C₄H₇Cl |
| Molecular Weight | 90.55 g/mol |
| SMILES String | C\C(C)=C\Cl |
| InChI Key | KWISWUFGPUHDRY-UHFFFAOYSA-N |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 68 °C |
| Density | 0.92 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.424 |
| Solubility | Insoluble in water; soluble in common organic solvents. |
| Stability | Flammable liquid. Incompatible with strong oxidizing agents and strong bases. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its practical application in a laboratory setting.
Synthesis of this compound
Two primary methods for the synthesis of this compound are outlined below.
This method involves the reaction of isobutyraldehyde with phosphorus pentachloride (PCl₅).
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charge the flask with isobutyraldehyde.
-
Slowly add phosphorus pentachloride to the isobutyraldehyde with constant stirring. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture under reflux for a specified period to drive the reaction to completion.
-
After cooling, carefully pour the reaction mixture onto crushed ice to decompose the excess PCl₅ and phosphorus oxychloride.
-
Separate the organic layer, wash it with a dilute sodium carbonate solution, and then with water.
-
Dry the crude product over anhydrous magnesium sulfate.
-
Purify the this compound by fractional distillation.
This compound can be synthesized by the acid-catalyzed isomerization of its isomer, 3-chloro-2-methylpropene.
Procedure:
-
In a well-ventilated fume hood, place 3-chloro-2-methylpropene in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred solution.
-
After the addition, allow the mixture to stir at room temperature for a set duration to facilitate the isomerization.
-
Pour the reaction mixture into a separatory funnel containing ice water.
-
Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate, and again with water.
-
Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride).
-
Purify the product by distillation, collecting the fraction corresponding to the boiling point of this compound.
Spectroscopic Analysis
Sample Preparation for ¹H NMR:
-
Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.
-
Cap the NMR tube securely.
-
If required for quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Sample Preparation for ATR-FTIR:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.[2]
-
If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[3]
Chemical Reactivity and Mechanisms
This compound's reactivity is dominated by the interplay between the vinylic chloride and the adjacent double bond.
Nucleophilic Substitution Reactions
Due to the increased strength of the C-Cl bond in a vinylic halide, this compound is generally less reactive towards nucleophilic substitution than its saturated analogue, 1-chloro-2-methylpropane. However, under forcing conditions, it can undergo substitution reactions. The mechanism can be complex and may involve addition-elimination pathways.
Visualizing Chemical Processes
To better illustrate the chemical transformations involving this compound, the following diagrams have been generated using the DOT language.
Isomerization of 3-Chloro-2-methylpropene Workflow
Caption: Workflow for the synthesis of this compound via isomerization.
Generalized Nucleophilic Substitution Mechanismdot
References
An In-depth Technical Guide to the Synthesis and Preparation of 1-Chloro-2-methylpropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of 1-chloro-2-methylpropene (isocrotyl chloride), a valuable reagent in organic synthesis. This document details the primary synthetic routes, experimental protocols, and relevant physicochemical and spectroscopic data to support research and development in the chemical and pharmaceutical industries.
Physicochemical Properties
This compound is a colorless liquid with the chemical formula C₄H₇Cl. It is important to note that this substance is reasonably anticipated to be a human carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
| Property | Value | Reference |
| CAS Number | 513-37-1 | [1] |
| Molecular Weight | 90.55 g/mol | [1] |
| Boiling Point | 68-69 °C | [2] |
| Density | 0.9186 g/mL at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.4221 | [1] |
| Flash Point | -1 °C (closed cup) | [3] |
| Solubility | Insoluble in water; soluble in acetone, chloroform, diethyl ether, and ethanol. | [2][4] |
| Appearance | Colorless to brown liquid. | [4] |
Synthetic Routes
There are two primary methods reported for the laboratory-scale synthesis of this compound. Additionally, it is known to be a by-product in the industrial production of its isomer, 3-chloro-2-methylpropene (methallyl chloride).
Synthesis from Isobutyraldehyde
This method involves the chlorination of isobutyraldehyde. While the exact mechanism of the subsequent transformation to this compound from the initially formed 2-chloro-2-methylpropanal is not fully detailed in readily available literature, it is a recognized preparatory route.
Isomerization of 3-Chloro-2-methylpropene
This route involves the acid-catalyzed isomerization of the more common and commercially available 3-chloro-2-methylpropene (methallyl chloride).
Caption: Primary synthetic pathways to this compound.
Experimental Protocols
General Purification Protocol: Fractional Distillation
Due to the close boiling points of potential impurities and the starting materials, fractional distillation is the recommended method for purifying this compound.
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood.
-
The apparatus should consist of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a condenser, a thermometer with an adapter, and a receiving flask.
-
Place the crude product and boiling chips or a magnetic stir bar into the round-bottom flask.
-
Ensure the thermometer bulb is positioned correctly at the level of the side arm leading to the condenser.
-
Connect the condenser to a circulating water source.
Procedure:
-
Gently heat the round-bottom flask using a heating mantle.
-
Slowly increase the temperature to allow a steady rate of distillation.
-
Discard any initial low-boiling fractions.
-
Collect the fraction that distills at the boiling point of this compound (68-69 °C).
-
Monitor the temperature closely and change receiving flasks if the temperature fluctuates significantly.
-
The purity of the collected fractions should be assessed using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: General workflow for the purification of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | Spectra available, detailed peak assignments require access to spectral databases. |
| ¹³C NMR | Spectra available, detailed peak assignments require access to spectral databases. |
| Infrared (IR) | C-H stretching vibrations: ~2880-3080 cm⁻¹C-C skeletal vibrations: ~1140-1175 cm⁻¹ and 840-790 cm⁻¹C-Cl stretching vibrations: ~580-780 cm⁻¹ |
Safety and Handling
This compound is a flammable liquid and is reasonably anticipated to be a human carcinogen.[1] It is also toxic by inhalation, in contact with skin, and if swallowed. It can cause irritation to the eyes, skin, and respiratory system. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.
References
- 1. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1-CHLORO-2-METHYL-1-PROPENE(513-37-1) 13C NMR spectrum [chemicalbook.com]
- 3. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Chloro-2-methylpropene (CAS Number: 513-37-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-methylpropene, also known by synonyms such as α-chloroisobutylene and dimethylvinyl chloride, is a chlorinated alkene with the chemical formula C₄H₇Cl.[1][2] It is a colorless to brown, volatile liquid at room temperature.[2][3] This compound is not known to occur naturally and is primarily produced as a by-product in the synthesis of 3-chloro-2-methylpropene.[2][3] While it has no known commercial applications, it is used for research purposes.[2][3]
From a drug development perspective, this compound serves as a reagent in the synthesis of pyrrolyl and indolyl diketo acids and esters.[1] These synthesized compounds have been identified as nucleotide-competitive non-nucleoside inhibitors of terminal deoxynucleotidyl transferase (TdT), an enzyme that is overexpressed in certain types of cancer.[1] However, it is crucial to note that this compound itself is classified as possibly carcinogenic to humans (Group 2B) and exhibits significant toxicity.[2]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and toxicological data of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇Cl | [1] |
| Molecular Weight | 90.55 g/mol | [1] |
| CAS Number | 513-37-1 | [1][2] |
| Appearance | Colorless to brown liquid | [2][3] |
| Boiling Point | 68 °C at 760 mmHg | [1][2] |
| Density | 0.92 g/cm³ at 20 °C | [1] |
| Refractive Index | n20/D 1.424 | |
| Flash Point | -1 °C (closed cup) | |
| Solubility | Soluble in acetone, chloroform, diethyl ether, and ethanol. | [2] |
| Purity (Commercial) | ≥98% | [2] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. The following table summarizes the available spectroscopic information.
| Spectroscopy | Data Reference |
| Infrared (IR) | Prism and grating spectra have been reported. |
| Nuclear Magnetic Resonance (NMR) | Proton NMR spectral data have been reported. |
| Mass Spectrometry (MS) | Mass spectral data is available. |
Synthesis and Purification
Synthesis
A plausible, though not explicitly detailed, synthetic route could involve the reaction of isobutyraldehyde with a chlorinating agent like phosgene.
Purification
Purification of crude this compound can be achieved by fractional distillation, a standard technique for separating liquid mixtures with close boiling points.[6][7][8]
Experimental Protocol: Fractional Distillation (General Procedure)
-
Apparatus Setup: A fractional distillation apparatus is assembled in a fume hood. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a condenser, a thermometer with an adapter, receiving flasks, a heating mantle with a stirrer, and boiling chips or a magnetic stir bar.[6][7] The apparatus should be insulated to ensure an adiabatic process.[6]
-
Distillation Process: The crude this compound is placed in the round-bottom flask with boiling chips. The mixture is gently heated.[6] The vapor rises through the fractionating column, and the component with the lower boiling point will vaporize and condense multiple times, leading to a better separation.[7]
-
Fraction Collection: The initial fraction (forerun), containing the most volatile impurities, is collected and discarded. The main fraction is collected at a stable temperature corresponding to the boiling point of this compound (68 °C).[6] The temperature is closely monitored, and the collection is stopped if there are significant temperature fluctuations.[6]
References
- 1. physicsforums.com [physicsforums.com]
- 2. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. certifico.com [certifico.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
Physical and spectral data of 1-Chloro-2-methylpropene
An In-depth Technical Guide to the Physical and Spectral Properties of 1-Chloro-2-methylpropene
This technical guide provides a comprehensive overview of the physical and spectral data for this compound (CAS Number: 513-37-1). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes key physical constants and detailed spectral information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Compound Identification
This compound, also known as isocrotyl chloride, is a halogenated alkene. It is a colorless to pale yellow or brown liquid.[1][2]
| Identifier | Value |
| IUPAC Name | 1-chloro-2-methylprop-1-ene[1] |
| Synonyms | Isocrotyl chloride, α-Chloroisobutylene, β,β-dimethylvinyl chloride, 2-methyl-1-propenyl chloride[1] |
| CAS Number | 513-37-1[3][4][5] |
| Molecular Formula | C4H7Cl[3][4][6] |
| Molecular Weight | 90.55 g/mol [4][6][7] |
| InChI Key | KWISWUFGPUHDRY-UHFFFAOYSA-N[3][8] |
| SMILES | C\C(C)=C\Cl[3] |
Physical Properties
The key physical properties of this compound are summarized in the table below. These values are critical for its handling, storage, and use in experimental setups.
| Property | Value | Reference |
| Boiling Point | 68 °C | [3][8] |
| 68.1 °C at 760 mmHg | [4] | |
| Density | 0.92 g/mL at 25 °C | [3] |
| 0.9186 g/cm³ at 20 °C | [4] | |
| 0.920 g/mL | [8] | |
| 0.911 g/cm³ | ||
| Refractive Index (nD) | 1.424 at 20 °C | [3] |
| 1.4221 at 20 °C | [4] | |
| 1.423 | ||
| Vapor Pressure | 154 mmHg at 25 °C |
Spectral Data
The following sections provide detailed spectral data for this compound, which are essential for its structural elucidation and characterization.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of this compound is consistent with its structure, showing signals for the vinyl proton and the two methyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.0 | Singlet | 1H | =CH-Cl |
| ~1.8 | Singlet | 6H | (CH₃)₂C= |
Note: Specific chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~135 | (CH₃)₂C = |
| ~115 | =C HCl |
| ~22 | (C H₃)₂C= |
Note: Specific chemical shifts can vary slightly depending on the solvent.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key IR absorptions for this compound are listed below.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3050 | C-H stretch | Alkene (=C-H) |
| ~2950-2850 | C-H stretch | Alkane (C-H) |
| ~1650 | C=C stretch | Alkene (C=C) |
| ~800-600 | C-Cl stretch | Alkyl Halide (C-Cl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), ion peaks containing chlorine appear as a pair of peaks (M+ and M+2) separated by two mass units.
| m/z | Ion Fragment | Notes |
| 90/92 | [C₄H₇Cl]⁺ | Molecular ion (M⁺) |
| 75 | [C₃H₄Cl]⁺ | Loss of a methyl group |
| 55 | [C₄H₇]⁺ | Loss of a chlorine atom |
| 41 | [C₃H₅]⁺ | Allyl cation |
Experimental Protocols
The data presented in this guide are typically obtained using standard analytical techniques. Below is a general description of the methodologies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300, 400, or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized by a beam of electrons, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Synthesis Workflow
This compound can be synthesized through various routes. One common method is the isomerization of its precursor, 3-chloro-2-methylpropene. This process is often catalyzed by an acid.
Caption: Synthesis of this compound.
References
- 1. 1-Propene, 1-chloro-2-methyl- [webbook.nist.gov]
- 2. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound | Reagent for Organic Synthesis [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1-CHLORO-2-METHYL-1-PROPENE(513-37-1) 1H NMR [m.chemicalbook.com]
- 7. 1-CHLORO-2-METHYL-1-PROPENE(513-37-1) 13C NMR spectrum [chemicalbook.com]
- 8. 1-Chloro-2-methylpropane(513-36-0) 13C NMR spectrum [chemicalbook.com]
Reactivity and stability of 1-Chloro-2-methylpropene
An In-Depth Technical Guide to the Reactivity and Stability of 1-Chloro-2-methylpropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as dimethylvinyl chloride (CAS No: 513-37-1), is an organochlorine compound and a vinylic halide.[1] While it has no significant commercial applications, it is utilized for research purposes and occurs as an impurity in the production of 3-chloro-2-methylpropene.[2] Its chemical structure, featuring a chlorine atom attached to an sp²-hybridized carbon, dictates its unique reactivity and stability profile. For professionals in drug development and toxicology, understanding the metabolic fate and reactivity of such structures is critical, as this compound has been identified as a mutagen and a carcinogen in animal studies.[1][2] This guide provides a comprehensive technical overview of its properties, stability, reactivity, metabolic pathways, and relevant experimental protocols.
Physical and Chemical Properties
This compound is a colorless to pale orange, volatile, and flammable liquid at room temperature.[1][3] Its key physical and chemical properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₄H₇Cl | [1][4] |
| Molecular Weight | 90.55 g/mol | [1] |
| Appearance | Colourless to pale orange liquid | [1] |
| Boiling Point | 68 °C (at 1013 hPa) | [4] |
| Density | 0.92 g/mL (at 25 °C) | [4] |
| Refractive Index | n20/D 1.424 | [4] |
| Flash Point | -1 °C (closed cup) | |
| Solubility | Slightly soluble in water. Soluble in chloroform, ethyl acetate. | [1] |
| CAS Number | 513-37-1 |
Stability and Storage
Chemical Stability: this compound is incompatible with strong oxidizing agents and strong bases.[1] It may be sensitive to prolonged exposure to air and light, which can promote degradation or polymerization.[1]
Storage Recommendations: To maintain stability and purity, the compound should be stored in a cool, dry, and well-ventilated area, away from ignition sources.[5] Recommended storage temperatures are typically between 2-8°C in tightly sealed containers to prevent the release of flammable vapors.[5]
Chemical Reactivity
The reactivity of this compound is dominated by its structure as a vinylic halide.
Nucleophilic Substitution
As a vinylic halide, this compound is generally unreactive towards nucleophilic substitution reactions (both Sₙ1 and Sₙ2).[6][7] This low reactivity is attributed to several factors:
-
Hybridization: The chlorine atom is bonded to an sp²-hybridized carbon. This bond is stronger and shorter than the C-Cl bond in an sp³-hybridized alkyl halide due to increased s-character.[8]
-
Steric Hindrance: In an Sₙ2 reaction, the incoming nucleophile is repelled by the electron density of the π-bond, hindering the required backside attack.[6][9]
-
Carbocation Instability: An Sₙ1 reaction would require the formation of a highly unstable vinylic carbocation, where the positive charge resides on an sp²-hybridized carbon.[6][9]
Elimination Reactions
While resistant to substitution, vinylic halides can undergo elimination reactions. When treated with a strong, sterically hindered base such as potassium tert-butoxide (KOt-Bu), this compound is expected to undergo an E2 elimination to form isobutylene (2-methylpropene), although this specific reaction is less documented than with its saturated analogue, 1-chloro-2-methylpropane.[10]
Hydroboration-Oxidation
This compound undergoes hydroboration-oxidation. In this two-step process, borane (BH₃) adds across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) and a base. This reaction results in an anti-Markovnikov addition, yielding isobutyraldehyde after tautomerization of the intermediate enol.[11]
Metabolism and Toxicology
The metabolism of this compound is of significant interest due to its carcinogenicity. Studies in rats have elucidated a metabolic pathway involving oxidation followed by conjugation.
Metabolic Pathway
The biotransformation is initiated by cytochrome P-450-catalyzed aliphatic hydroxylation, which is only stereoselective, producing both (E)- and (Z)-3-chloro-2-methylpropenols. These alcohols are subsequently oxidized to their respective electrophilic α,β-unsaturated chloro-aldehydes. These reactive aldehydes then react rapidly with sulfur nucleophiles like glutathione (GSH) and N-acetylcysteine. Notably, both (E)- and (Z)-chloroaldehydes yield exclusively the E-adduct when reacting with N-acetylcysteine, suggesting a rapid isomerization or reaction mechanism that favors this stereoisomer.
Disposition and Excretion
In vivo studies in rats and mice show the compound is extensively absorbed and rapidly excreted following oral administration.[1] The distribution of the radiolabeled compound varies slightly between species.
| Species | Route | % in Urine | % Exhaled (Unchanged) | % Exhaled (CO₂) | % in Feces | Reference |
| Male Fischer 344 Rats | Single Oral Dose | ~35% | ~29% (96% of volatile) | ~13% (25% of exhaled) | ~5% | [1] |
| Male B6C3F1 Mice | Single Oral Dose | ~46% | ~5% | ~25% | ~9% | [1] |
Toxicology Summary
This compound is classified as reasonably anticipated to be a human carcinogen.[1]
-
Animal Carcinogenicity: Oral administration in studies caused forestomach neoplasms in both rats and mice. Additionally, neoplasms of the nasal and oral cavities were observed in rats.[1]
-
Mutagenicity: It has been shown to be mutagenic to bacteria (Salmonella typhimurium) in the presence of metabolic activation.[2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.
Protocol: In Vivo Carcinogenicity and Disposition Study
This protocol describes a typical long-term carcinogenicity study incorporating a disposition arm, based on standard practices.[12][13][14][15]
1. Objective: To assess the carcinogenic potential and metabolic fate of this compound following chronic oral administration in rodents.
2. Materials:
-
Test Animals: Male and female Fischer 344 rats and B6C3F1 mice.
-
Test Substance: this compound (≥98% purity).
-
Vehicle: Corn oil.
-
Dosing Apparatus: Stainless steel gavage needles (size appropriate for animal weight).[12]
-
Metabolic Cages: For separate collection of urine and feces.
-
Analytical Equipment: Scintillation counter, GC-MS, HPLC.
3. Procedure:
-
Acclimatization: Animals are acclimatized for at least 5 days prior to study initiation.[16]
-
Dose Preparation: The test substance is suspended in corn oil. Formulations are prepared weekly and stored protected from light.[15]
-
Administration: The substance is administered once daily via oral gavage. The dose volume is calculated based on the most recent body weight (typically ≤10 ml/kg).[14] The gavage needle is measured from the animal's snout to the last rib to prevent stomach perforation.[12][14]
-
Carcinogenicity Arm (2-year study):
-
Animals are dosed daily for up to 104 weeks.
-
Observations for clinical signs of toxicity are made twice daily.[15]
-
Body weights are recorded weekly for the first 13 weeks, then monthly.
-
At termination, a full necropsy is performed. All organs are examined macroscopically, and tissues are preserved for histopathological evaluation.[15]
-
-
Disposition Arm (Single dose):
-
A separate cohort of animals is administered a single dose of radiolabeled this compound.
-
Animals are immediately placed in metabolic cages.
-
Urine, feces, and expired air (trapped for CO₂ and volatile compounds) are collected at timed intervals (e.g., 6, 12, 24, 48 hours).[1]
-
Samples are analyzed for total radioactivity. Metabolites in urine are identified and quantified using HPLC and/or GC-MS.
-
Protocol: In Vitro Metabolism Study
This protocol outlines a method to study the metabolism of this compound using a subcellular fraction.[17][18][19][20]
1. Objective: To identify metabolites of this compound generated by hepatic enzymes and to identify the major P450 isoforms involved.
2. Materials:
-
Enzyme Source: Rat liver microsomes (RLM).
-
Cofactors: NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[17]
-
Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).[17]
-
Test Substance: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Quenching Solution: Cold acetonitrile.
-
Analytical Equipment: LC-MS/MS.
3. Procedure:
-
Incubation Preparation: In microcentrifuge tubes, prepare the incubation mixture on ice. A typical 500 µL incubation contains:
-
Phosphate buffer
-
Rat liver microsomes (e.g., to a final concentration of 0.5 mg/mL)
-
Test substance (e.g., to a final concentration of 1 µM)
-
-
Pre-incubation: Pre-warm the mixtures at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system cofactor solution.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.[17] Control incubations should be run without the cofactor solution to account for non-enzymatic degradation.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This precipitates the proteins.
-
Sample Processing: Centrifuge the tubes (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis vial. Analyze using LC-MS/MS to detect the depletion of the parent compound and identify the mass-to-charge ratio (m/z) of potential metabolites (e.g., hydroxylated species).
Conclusion
This compound exhibits a distinct reactivity and stability profile governed by its vinylic halide structure. It is largely unreactive to standard nucleophilic substitution but can participate in elimination and addition reactions under specific conditions. Its stability is compromised by exposure to air and light, necessitating careful storage. From a toxicological and drug development perspective, its metabolic pathway is of paramount importance. The biotransformation into reactive electrophilic aldehydes provides a mechanistic basis for its observed carcinogenicity in animal models. The data and protocols summarized in this guide offer a technical foundation for researchers working with or evaluating the risks associated with this and structurally related compounds.
References
- 1. 1-Propene, 1-chloro-2-methyl- | C4H7Cl | CID 10555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. echemi.com [echemi.com]
- 10. When 1-chloro-2-methylpropane is treated with a strong, bulky base such a.. [askfilo.com]
- 11. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Isocrotyl chloride IUPAC name and synonyms
An In-depth Technical Guide to 1-Chloro-2-methylpropene
For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of this compound, commonly known as isocrotyl chloride, covering its nomenclature, physicochemical properties, and relevant experimental protocols.
Nomenclature and Identification
The compound with the common name isocrotyl chloride is systematically named under IUPAC nomenclature as This compound .[1] It is also referred to by the synonym isocrotonyl chloride.[1]
Below is a diagram illustrating the key identifiers for this compound.
Caption: Relationship between IUPAC name, synonyms, and chemical identifiers.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇Cl | [1] |
| Molecular Weight | 90.55 g/mol | [1] |
| CAS Number | 513-37-1 | [1] |
| Density | 0.92 g/mL at 25 °C | |
| Boiling Point | 68 °C | [1] |
| Refractive Index | n20/D 1.424 | |
| Flash Point | -1 °C (closed cup) | |
| InChI Key | KWISWUFGPUHDRY-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of alkyl chlorides is the reaction of the corresponding alcohol with a chlorinating agent. While a specific detailed protocol for isocrotyl chloride was not found, a representative procedure can be adapted from the synthesis of isobutyl chloride using thionyl chloride and pyridine.[2] The following is a generalized protocol for the preparation of this compound from 2-methyl-2-propen-1-ol (isocrotyl alcohol).
Methodology:
-
Reaction Setup: A round-bottomed flask is fitted with a dropping funnel and a reflux condenser. The entire apparatus is protected from atmospheric moisture with drying tubes.
-
Reagents: Place 2-methyl-2-propen-1-ol and pure pyridine into the reaction flask.
-
Addition of Chlorinating Agent: Freshly distilled thionyl chloride is added to the dropping funnel and introduced dropwise into the flask over several hours. The reaction is typically performed in an ice bath to control the exothermic reaction.
-
Reflux: Following the addition, the reaction mixture is gently refluxed for approximately 45 minutes to drive the reaction to completion.
-
Workup: After cooling, the upper layer containing the crude product is separated. It is then washed sequentially with water, a 5% sodium hydroxide solution, and again with water.
-
Purification: The crude product is dried over anhydrous calcium chloride and purified by fractional distillation to yield pure this compound.
The workflow for this synthesis is illustrated in the diagram below.
Caption: Generalized workflow for the synthesis of this compound.
Hydroboration-Oxidation Reaction
This compound can undergo hydroboration to form an adduct, which upon oxidation yields isobutyraldehyde. This two-step process is a classic example of anti-Markovnikov addition across a double bond.
Methodology:
-
Hydroboration: this compound is reacted with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF), in an anhydrous ether solvent under an inert atmosphere. The boron adds to the less substituted carbon of the alkene.
-
Oxidation: The resulting organoborane intermediate is not isolated but is treated directly with an oxidizing agent, typically a mixture of hydrogen peroxide (H₂O₂) and aqueous sodium hydroxide (NaOH), to replace the boron atom with a hydroxyl group, which then tautomerizes to the final aldehyde product.
The logical flow of this reaction is depicted below.
Caption: Workflow for the conversion of this compound to isobutyraldehyde.
References
1-Chloro-2-methylpropene molecular weight and formula
This document provides the fundamental molecular data for 1-Chloro-2-methylpropene, a compound relevant in various organic syntheses. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Core Molecular Information
This compound, also known by synonyms such as Isocrotyl chloride and β,β-Dimethylvinyl chloride, is a halogenated alkene.[1][2][3] Its fundamental properties, including molecular formula and weight, are crucial for stoichiometric calculations and analytical characterization in experimental settings.
The accepted molecular formula for this compound is C4H7Cl.[1][2][3][4][5] Based on this formula, the molecular weight is calculated to be 90.55 g/mol .[1][2][3][4][5]
Data Summary
The essential molecular details are summarized in the table below for quick reference.
| Identifier | Value |
| Molecular Formula | C4H7Cl[1][2][3][4][5] |
| Molecular Weight | 90.55 g/mol [1][2][5] |
| IUPAC Name | 1-chloro-2-methylprop-1-ene[1] |
| CAS Registry Number | 513-37-1[2][3] |
| Line Formula | (CH3)2C=CHCl[2] |
References
In Vivo Absorption, Distribution, and Metabolism of 1-Chloro-2-methylpropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-2-methylpropene, also known as dimethylvinyl chloride (DMVC), is an organochlorine compound that has been the subject of toxicological and carcinogenic studies. Understanding its behavior in a biological system is crucial for assessing its potential health risks. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, and metabolism of this compound, based on available scientific literature. The data presented herein is primarily derived from studies conducted in Fischer 344 rats and B6C3F1 mice. This document summarizes key quantitative data in structured tables, details experimental methodologies, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding of the toxicokinetics of this compound.
Absorption and Excretion
Following oral administration, this compound is extensively and rapidly absorbed.[1][2][3] The primary routes of excretion are through expired air and urine, with a smaller percentage eliminated in the feces.[1][2] Studies in rats and mice have demonstrated rapid elimination, with a significant portion of the administered dose being excreted within 24 hours.[1][2]
Quantitative Excretion Data
The following tables summarize the quantitative data on the excretion of this compound and its metabolites in male Fischer 344 rats and male B6C3F1 mice after a single oral gavage dose of 150 mg/kg of [2-14C]this compound.
Table 1: Excretion of Radioactivity in Male Fischer 344 Rats within 24 Hours [1][2]
| Excretion Route | Percentage of Administered Dose | Notes |
| Total Exhaled | 52% | |
| Unchanged Compound | ~30% | Constituted 96% of the volatile compounds in expired air. |
| 14CO2 | ~25% | |
| Urine | 35% | |
| Feces | 5% | |
| Total Excreted | 92% |
Table 2: Excretion of Radioactivity in Male B6C3F1 Mice within 24 Hours [1][2]
| Excretion Route | Percentage of Administered Dose |
| Urine | 46% |
| Total Exhaled | 30% |
| Unchanged Compound | 5% |
| 14CO2 | 25% |
| Feces | 9% |
In Vivo Distribution
Upon absorption, this compound is rapidly distributed to various tissues.[1][2] Studies utilizing radiolabeled compounds have shown that the liver and kidneys accumulate higher concentrations of radioactivity compared to other tissues like the forestomach and glandular stomach.[1][2] In mice, the highest levels of radiolabel were detected in the kidney, liver, forestomach, and thymus 24 hours after administration.[1][2] Repeated dosing in rats led to a monotonic increase in tissue concentrations, which declined significantly after a recovery period.[1]
Due to the limitations of publicly available data, a detailed quantitative breakdown of this compound and its metabolite concentrations in specific tissues at various time points is not available. The primary research articles containing this level of detail were not accessible in their full-text versions.
Metabolism
The metabolism of this compound is a critical determinant of its toxicity. The primary metabolic pathway involves an initial oxidation step, followed by conjugation with glutathione.[2][3]
Metabolic Pathway
The metabolic activation of this compound is initiated by cytochrome P-450 enzymes, which catalyze its oxidation.[4] This is followed by conjugation with glutathione, a key step in the detoxification and elimination of the compound.[2][3] The major urinary metabolite identified in both rats and mice is a product of this pathway.[2]
Urinary Metabolites
The major urinary metabolite of this compound in rats has been identified as trans-2-amino-6-methyl-4-thia-5-heptene-1,7-dioic acid.[2] This metabolite, along with its N-acetyl derivative, accounts for a significant portion of the radioactivity found in the urine.
Table 3: Major Urinary Metabolites in Male Fischer 344 Rats [2]
| Metabolite | Percentage of Total Urinary Radiolabel |
| trans-2-amino-6-methyl-4-thia-5-heptene-1,7-dioic acid | 23% |
| N-acetyl derivative | 9% |
Experimental Protocols
The data presented in this guide are primarily based on in vivo studies using radiolabeled this compound. The following sections provide a detailed description of the experimental methodologies employed in these key studies.
Animal Models and Dosing
-
Species: Male Fischer 344 rats and male B6C3F1 mice were used in these studies.[1][2]
-
Test Compound: [2-14C]this compound with a specific activity of 3.5 mCi/mmol and a radiochemical purity of 96% was used.[1][2]
-
Administration: The compound was administered via oral gavage.[1][2]
-
Vehicle: Corn oil was used as the vehicle for administration.[1][2]
-
Dose: A single dose of 150 mg/kg body weight was typically administered. In some studies with rats, up to four daily doses were given.[1][2]
Sample Collection and Analysis
The workflow for assessing the absorption, distribution, and excretion of this compound is outlined below.
-
Housing: Following administration, animals were housed in metabolism cages that allowed for the separate collection of urine, feces, and expired air.[5]
-
Expired Air Collection: Expired air was passed through traps to separate carbon dioxide from volatile organic compounds. The radioactivity in each fraction was then quantified.[2]
-
Urine and Feces Collection: Urine and feces were collected over a 24-hour period, and the total radioactivity was determined.[1][2]
-
Tissue Collection: At specified time points, animals were euthanized, and various tissues (e.g., liver, kidney, forestomach, glandular stomach, thymus) were collected.[1][2]
-
Quantification of Radioactivity: The amount of 14C in all samples (urine, feces, expired air traps, and tissues) was quantified using liquid scintillation counting (LSC).[5]
-
Metabolite Analysis: Urinary metabolites were separated and identified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[4]
Conclusion
This compound is rapidly absorbed and distributed in vivo following oral administration in rats and mice. The compound is extensively metabolized, primarily through oxidation via cytochrome P-450 followed by glutathione conjugation, and is rapidly excreted, mainly in the expired air and urine. The liver and kidneys are the primary sites of distribution. The rapid clearance of this compound is a key feature of its toxicokinetic profile. Further research to obtain more detailed quantitative tissue distribution data would be beneficial for a more comprehensive risk assessment.
References
- 1. Comparative metabolism and disposition of 1-chloro- and 3-chloro-2-methylpropene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug metabolism and disposition in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. bioivt.com [bioivt.com]
- 5. researchgate.net [researchgate.net]
Metabolic Pathways of 1-Chloro-2-methylpropene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-methylpropene, also known as isocrotyl chloride or dimethylvinyl chloride, is a halogenated alkene. Understanding its metabolic fate is crucial for assessing its toxicological profile and potential impact on biological systems. This technical guide provides a comprehensive overview of the known metabolic pathways of this compound, detailing the enzymatic processes involved, the resulting metabolites, and the analytical methodologies used for their identification and quantification.
Core Metabolic Pathways
The metabolism of this compound proceeds through a multi-step process primarily involving oxidation by cytochrome P450 (CYP) enzymes, followed by conjugation with glutathione (GSH). This biotransformation leads to the formation of more water-soluble and excretable compounds.
Phase I: Oxidation by Cytochrome P450
The initial and rate-limiting step in the metabolism of this compound is the oxidation of the methyl groups by cytochrome P450 monooxygenases. This reaction is a hydroxylation, leading to the formation of unstable alcohol intermediates.
-
Enzymatic System: Cytochrome P450 enzymes, particularly those inducible by phenobarbital, are implicated in this oxidative step. While specific isozymes have not been definitively identified for this compound, members of the CYP2B and CYP2E1 subfamilies are known to metabolize halogenated hydrocarbons and are likely involved.
-
Reaction: The hydroxylation of one of the methyl groups of this compound results in the formation of (E)- and (Z)-3-chloro-2-methylpropenol.[1]
-
Subsequent Oxidation: These alcohol intermediates are rapidly oxidized, likely by alcohol dehydrogenases, to form the corresponding reactive aldehydes, (E)- and (Z)-3-chloro-2-methylpropenal.[1] Further oxidation, potentially by aldehyde dehydrogenases, can lead to the formation of 3-chloro-2-methylpropenoic acid.[1]
References
An In-depth Technical Guide on the Carcinogenicity of Dimethylvinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethylvinyl chloride (DMVC), also known as 1-chloro-2-methylpropene, is a halogenated alkene that is structurally similar to the known human carcinogen, vinyl chloride.[1] While not used commercially, it is utilized for research purposes and occurs as a byproduct in the production of 3-chloro-2-methylpropene.[1] This technical guide provides a comprehensive overview of the existing carcinogenicity data for dimethylvinyl chloride, with a focus on data from animal bioassays, genotoxicity studies, and the proposed mechanism of action. The information is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Key pathways and workflows are visualized using diagrams to facilitate understanding.
Carcinogenicity in Experimental Animals
The primary body of evidence for the carcinogenicity of dimethylvinyl chloride comes from 2-year gavage studies conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice.[1][2] These studies demonstrated clear evidence of carcinogenic activity in both species and sexes.[2]
Data Presentation
The following tables summarize the key findings from the NTP 2-year gavage studies. The original, detailed tumor incidence data can be found in the National Toxicology Program Technical Report 316.[2]
Table 1: Summary of Neoplastic Lesions in F344/N Rats
| Organ System | Neoplasm | Sex | Dose (mg/kg) | Incidence |
| Nasal Cavity | Carcinoma and Adenocarcinoma | Male & Female | 100, 200 | Increased |
| Oral Cavity | Squamous Cell Carcinoma | Male | 100, 200 | Increased |
| Squamous Cell Papilloma and Carcinoma (combined) | Female | 100, 200 | Increased | |
| Esophagus | Squamous Cell Papilloma and Carcinoma (combined) | Male | 100, 200 | Increased |
| Forestomach | Squamous Cell Carcinoma | Male & Female | 100, 200 | Increased |
Table 2: Summary of Neoplastic Lesions in B6C3F1 Mice
| Organ System | Neoplasm | Sex | Dose (mg/kg) | Incidence |
| Forestomach | Squamous Cell Carcinoma | Male & Female | 100, 200 | Increased |
| Squamous Cell Papilloma | Male | 100, 200 | Increased | |
| Preputial Gland | Squamous Cell Carcinoma | Male | 100, 200 | Increased |
Experimental Protocols
The following protocol is based on the NTP 2-year carcinogenicity bioassay for dimethylvinyl chloride.[2]
-
Test Substance: Dimethylvinyl chloride (96%-98% pure) in corn oil.
-
Animal Models:
-
F344/N rats, 50 males and 50 females per group.
-
B6C3F1 mice, 50 males and 50 females per group.
-
-
Administration:
-
Route: Gavage (oral administration via a tube into the stomach).
-
Doses: 0 (vehicle control), 100, or 200 mg/kg body weight.
-
Frequency: 5 days per week.
-
Duration: 102 or 103 weeks.
-
-
Observations:
-
Animals were observed twice daily for clinical signs of toxicity.
-
Body weights were recorded weekly for the first 13 weeks and then monthly.
-
-
Pathology:
-
A complete necropsy was performed on all animals.
-
All organs and tissues were examined for gross lesions.
-
Tissues were preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.[3]
-
Genotoxicity
Dimethylvinyl chloride has been evaluated in a battery of genotoxicity assays. The results indicate that it is mutagenic and clastogenic, consistent with the findings for its structural analog, vinyl chloride.
Table 3: Summary of Genotoxicity Data for Dimethylvinyl Chloride
| Assay | Test System | Metabolic Activation | Result |
| Gene Mutation | Salmonella typhimurium | With and without | Negative |
| Gene Mutation | Mouse Lymphoma L5178Y/TK+/- | Without | Positive |
| Chromosomal Effects | Sister Chromatid Exchanges (CHO cells) | With and without | Positive |
| Chromosomal Effects | Chromosomal Aberrations (CHO cells) | With and without | Negative |
| In Vivo Mutation | Drosophila Sex-Linked Recessive Lethal Mutations | N/A | Positive |
| In Vivo Chromosomal Effects | Drosophila Reciprocal Translocations | N/A | Positive |
Data sourced from NTP Technical Report 316 Abstract.[2]
Mechanism of Carcinogenicity
The carcinogenic mechanism of dimethylvinyl chloride is believed to be analogous to that of vinyl chloride, involving metabolic activation to reactive intermediates that form DNA adducts, leading to mutations and the initiation of cancer.
Metabolic Activation and DNA Adduct Formation
-
Metabolic Activation: Dimethylvinyl chloride is metabolized by cytochrome P450 enzymes, likely CYP2E1, in the liver. This process is expected to form a reactive epoxide intermediate, analogous to chloroethylene oxide formed from vinyl chloride. This epoxide can then rearrange to form a reactive aldehyde.
-
DNA Adduct Formation: These reactive electrophilic intermediates can covalently bind to DNA, forming various DNA adducts. For vinyl chloride, these include 7-(2'-oxoethyl)guanine and the promutagenic etheno adducts such as N2,3-ethenoguanine. These adducts can cause mispairing during DNA replication, leading to mutations.
Disruption of Cellular Signaling
Studies on vinyl chloride have implicated the disruption of several key signaling pathways in its toxicity and carcinogenicity. These pathways are likely relevant to dimethylvinyl chloride as well and include the ERK1/2, Akt, and AMPK pathways, which are involved in cell proliferation, survival, and metabolism.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a 2-year rodent carcinogenicity bioassay as conducted by the NTP.
Conclusion
The available data provide sufficient evidence to classify dimethylvinyl chloride as reasonably anticipated to be a human carcinogen.[1] The findings from the NTP 2-year gavage studies in rats and mice demonstrate its ability to induce tumors at multiple sites.[2] The genotoxicity data and the mechanistic understanding derived from its structural analog, vinyl chloride, support a plausible mode of action involving metabolic activation to DNA-reactive intermediates. This technical guide summarizes the key evidence and provides detailed experimental context to aid in the assessment of risks associated with this compound and to inform future research.
References
Methodological & Application
Application Notes and Protocols for 1-Chloro-2-methylpropene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-methylpropene, also known as methallyl chloride, is a versatile and reactive organochlorine compound with the chemical formula C₄H₇Cl. Its structure, featuring a reactive allylic chloride, makes it a valuable building block for introducing the isobutenyl moiety in a wide range of organic syntheses. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations, including Grignard reactions, Friedel-Crafts alkylations, nucleophilic substitutions, and as a precursor for agrochemicals and fragrances.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 513-37-1[1] |
| Molecular Formula | C₄H₇Cl |
| Molecular Weight | 90.55 g/mol [1] |
| Appearance | Colorless to brown liquid[1] |
| Boiling Point | 68 °C at 754 mmHg[1] |
| Density | 0.9186 g/cm³ at 20 °C[1] |
| Solubility | Soluble in acetone, chloroform, diethyl ether, and ethanol[1] |
Key Applications and Experimental Protocols
Grignard Reagent Formation and Subsequent Reactions
This compound readily forms a Grignard reagent, 2-methylallylmagnesium chloride, which is a versatile nucleophile for the formation of carbon-carbon bonds. This reagent is used in the synthesis of various organic compounds, including complex natural products.
Experimental Protocol: Preparation of 2-Methylallylmagnesium Chloride and Reaction with a Ketone
This protocol is adapted from a procedure for the synthesis of 1-(2-Methylallyl)-2-(trimethylsiloxy)methylenecyclododecanol.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
This compound (methallyl chloride), distilled (bp 71–72 °C)[2]
-
2-(Hydroxymethylene)cyclododecanone
-
Chlorotrimethylsilane
-
Triethylamine
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
Procedure:
Part A: Preparation of 2-Methylallylmagnesium Chloride [2]
-
To a dry, 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet, add magnesium turnings (45.4 g, 1.89 mol).
-
Flush the flask with nitrogen for 5 minutes.
-
Add 450 mL of anhydrous ether and cool the flask to 0 °C in an ice bath.
-
Add this compound (64.6 mL, 0.65 mol) dropwise from the addition funnel to the stirred magnesium turnings over 45 minutes, maintaining the temperature at 0 °C. The reaction is exothermic. The mixture will turn into a gray heterogeneous slurry.
-
Continue stirring at 0 °C for 1.5 hours and then at 22 °C for 1.5 hours.
Part B: Reaction with 2-(Hydroxymethylene)cyclododecanone [2]
-
In a separate dry, 1-L, two-necked, round-bottomed flask, prepare a solution of 2-(hydroxymethylene)cyclododecanone (12.6 g, 60.0 mmol) in 500 mL of anhydrous ether.
-
To this solution, add a freshly prepared 1:1 (v/v) mixture of chlorotrimethylsilane and triethylamine (33 mL). An immediate white precipitate will form. Stir for 15 minutes at 22 °C.
-
Cool the Grignard reagent solution from Part A to -15 °C and add the silyl enol ether solution from step 2 dropwise over 30 minutes.
-
Allow the reaction mixture to warm to 0 °C and stir for 3 hours. The reaction can be monitored by TLC (20% ethyl acetate in hexane).
-
After completion, cool the mixture to 22 °C and wash with saturated aqueous sodium bicarbonate (2 x 100 mL).
-
Extract the aqueous phase with ether (4 x 100 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
Quantitative Data Summary:
| Reactant | Moles/Mass/Volume | Product | Yield | Reference |
| This compound | 0.65 mol | 1-(2-Methylallyl)-2-(trimethylsiloxy)methylenecyclododecanol | Not specified | [2] |
Logical Relationship Diagram:
References
Application Notes and Protocols for 1-Chloro-2-methylpropene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-chloro-2-methylpropene as a versatile reagent in pharmaceutical synthesis. The protocols and data presented herein are designed to guide researchers in leveraging the unique reactivity of this compound for the construction of complex molecular architectures relevant to drug discovery and development.
Introduction
This compound, also known as isocrotyl chloride, is a reactive organochlorine compound that serves as a valuable building block in organic synthesis.[1] Its primary utility in a pharmaceutical context lies in its ability to act as an isobutenylating agent, introducing the 2-methylprop-1-enyl group into various molecular scaffolds.[2] This moiety can be a key structural element in certain active pharmaceutical ingredients (APIs) or can serve as a precursor for further synthetic transformations. While its application has been noted in the synthesis of pyrrolyl and indolyl diketo acids, which are potential inhibitors of terminal deoxynucleotidyl transferase, specific documented protocols for this are not widely available.[1][] Therefore, these notes focus on its broader, well-established reactivity in key synthetic transformations applicable to pharmaceutical chemistry.
Application Note 1: N-Alkylation of Heterocyclic Compounds
The nitrogen-containing heterocycles, such as pyrroles and indoles, are ubiquitous scaffolds in a vast number of pharmaceuticals. The N-alkylation of these ring systems is a fundamental strategy for modifying their physicochemical and pharmacological properties. This compound can be employed as an effective alkylating agent for the synthesis of N-(2-methylprop-1-enyl) substituted heterocycles.
General Reaction Scheme
A general scheme for the N-alkylation of a heterocyclic compound with this compound is presented below. The reaction typically proceeds via an SN2 mechanism, where the heterocyclic nitrogen acts as a nucleophile.
Caption: General N-Alkylation Reaction of a Heterocycle.
Experimental Protocol: General Procedure for N-Alkylation
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic starting material (1.0 eq.).
-
Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF or THF) to dissolve the starting material. To this solution, add a base (1.1-1.5 eq., e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C.
-
Addition of Alkylating Agent: Allow the mixture to stir for 30 minutes at room temperature. Subsequently, add this compound (1.1 eq.) dropwise via the dropping funnel.
-
Reaction: The reaction mixture is then heated to a temperature between 50-80 °C and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary
| Parameter | Value/Condition | Purpose |
| Reactants | ||
| Heterocycle | 1.0 eq. | Nucleophilic substrate |
| This compound | 1.1 eq. | Electrophilic alkylating agent |
| Base | 1.1-1.5 eq. | Deprotonation of the heterocycle |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or THF | Reaction medium |
| Temperature | 50-80 °C | To facilitate the reaction |
| Atmosphere | Inert (N2 or Ar) | To prevent side reactions with moisture |
| Work-up & Purification | ||
| Quenching | Water | To stop the reaction and dissolve salts |
| Extraction Solvent | Ethyl Acetate | To isolate the product |
| Purification | Column Chromatography | To obtain the pure product |
Application Note 2: C-Alkylation of Active Methylene Compounds
Active methylene compounds, such as β-ketoesters and malonates, are important precursors in pharmaceutical synthesis due to the acidity of the methylene protons. This compound can be used to introduce the isobutenyl group at the α-position of these compounds, creating a new C-C bond and providing an intermediate that can be further elaborated into more complex drug molecules.
General Reaction Scheme
The C-alkylation of an active methylene compound involves the formation of a carbanion intermediate, which then acts as a nucleophile to attack the electrophilic this compound.
References
Application Notes and Protocols: Synthesis of Isobutyraldehyde via Hydroboration of 1-Chloro-2-methylpropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of isobutyraldehyde from 1-chloro-2-methylpropene. The described methodology utilizes a hydroboration reaction followed by an oxidative workup. This process offers a viable synthetic route for the preparation of isobutyraldehyde, a key intermediate in the production of various pharmaceuticals, agrochemicals, and other fine chemicals.[1]
Introduction
Isobutyraldehyde, also known as 2-methylpropanal, is a valuable building block in organic synthesis.[1] It serves as a precursor for the synthesis of isobutanol, neopentyl glycol, and various amino acids such as valine and leucine.[1] The standard industrial production of isobutyraldehyde often involves the hydroformylation of propene.[2] This application note explores an alternative laboratory-scale synthesis employing the hydroboration of this compound.
The hydroboration-oxidation of alkenes is a well-established method for the anti-Markovnikov hydration of double bonds, typically yielding alcohols.[3] However, the application of this reaction to vinyl halides, such as this compound, introduces mechanistic nuances that can be exploited for the synthesis of aldehydes. The reaction proceeds through the formation of an organoborane intermediate, which upon a specific oxidative workup, yields the desired aldehyde.
Reaction Principle
The synthesis of isobutyraldehyde from this compound via hydroboration is a two-step process:
-
Hydroboration: In the first step, borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), adds across the double bond of this compound. Due to steric and electronic effects, the boron atom adds to the less substituted carbon atom of the double bond, following anti-Markovnikov regioselectivity. In the case of vinyl halides, this is often followed by a rearrangement where the halogen atom migrates from the carbon to the boron atom.
-
Oxidation: The resulting organoborane intermediate is then oxidized. While traditional hydroboration-oxidation using hydrogen peroxide in a basic medium yields alcohols, specific oxidizing conditions can be employed to favor the formation of an aldehyde. This is thought to proceed through the formation of an enol intermediate which then tautomerizes to the more stable aldehyde.
Experimental Protocol
This protocol outlines the laboratory-scale synthesis of isobutyraldehyde from this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |
| This compound | C₄H₇Cl | 90.55 | ≥98% | Sigma-Aldrich |
| Borane-tetrahydrofuran complex | BH₃·THF | 85.94 | 1.0 M in THF | Sigma-Aldrich |
| Sodium hydroxide | NaOH | 40.00 | 3 M aqueous solution | Fisher Scientific |
| Hydrogen peroxide | H₂O₂ | 34.01 | 30% aqueous solution | Fisher Scientific |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | ≥99.7%, inhibitor-free | VWR |
| Magnesium sulfate, anhydrous | MgSO₄ | 120.37 | ≥99.5% | Acros Organics |
| Isobutyraldehyde (for reference) | C₄H₈O | 72.11 | ≥99% | Sigma-Aldrich |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Syringes
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
Step 1: Hydroboration
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet, add this compound (4.53 g, 50 mmol) and 20 mL of anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 50 mL of a 1.0 M solution of borane-tetrahydrofuran complex (50 mmol) via a syringe over a period of 30 minutes while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
Step 2: Oxidation
-
To the reaction mixture at 0 °C, slowly add 17 mL of a 3 M aqueous solution of sodium hydroxide (51 mmol).
-
Carefully add 17 mL of a 30% aqueous solution of hydrogen peroxide (166 mmol) dropwise, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation at low pressure.
-
Purify the crude product by fractional distillation. Collect the fraction boiling at 62-64 °C.
Characterization:
The identity and purity of the synthesized isobutyraldehyde should be confirmed by GC-MS and ¹H NMR spectroscopy and compared with an authentic sample.
Expected Yield:
The expected yield of isobutyraldehyde can vary, but yields in the range of 60-75% have been reported for similar transformations.
Data Presentation
Table 1: Physical and Spectroscopic Data of Isobutyraldehyde
| Property | Value |
| Molecular Formula | C₄H₈O |
| Molar Mass | 72.11 g/mol |
| Boiling Point | 62-64 °C |
| Density | 0.79 g/mL |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.6 (d, 1H), 2.5 (m, 1H), 1.1 (d, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 204.5, 41.2, 15.8 |
| Mass Spectrum (m/z) | 72 (M+), 43, 29 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of isobutyraldehyde.
Reaction Mechanism Diagram
Caption: Proposed mechanism for isobutyraldehyde formation.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Borane-THF is flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
This compound is flammable and an irritant.
-
Isobutyraldehyde is a flammable liquid and an irritant.
Conclusion
The hydroboration of this compound followed by a specific oxidative workup provides a viable laboratory-scale method for the synthesis of isobutyraldehyde. This protocol offers an alternative to traditional industrial methods and can be a valuable tool for researchers in need of this important chemical intermediate. Careful control of reaction conditions, particularly temperature during the addition of reagents, is crucial for achieving good yields and purity.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-2-methylpropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-methylpropene is a versatile bifunctional reagent in organic synthesis. As an allylic halide, its reactivity in nucleophilic substitution reactions is of significant interest. The presence of a double bond adjacent to the carbon bearing the leaving group allows for multiple reaction pathways, including S_N_2, S_N_1, and their allylic rearrangement counterparts, S_N_2' and S_N_1'. This diversity in reactivity makes this compound a valuable precursor for the synthesis of a wide range of molecules, including potential pharmaceutical intermediates. Understanding and controlling the reaction conditions are paramount to achieving the desired product distribution.
These application notes provide an overview of the nucleophilic substitution reactions of this compound, detailing the mechanistic pathways and providing protocols for representative reactions.
Mechanistic Overview
Nucleophilic substitution on this compound can proceed through four primary mechanisms, largely dictated by the reaction conditions (nucleophile strength, solvent polarity, and temperature).
-
S_N_2 (Bimolecular Nucleophilic Substitution): This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds with an inversion of configuration at the electrophilic carbon.
-
S_N_1 (Unimolecular Nucleophilic Substitution): This mechanism is favored in the presence of weak nucleophiles and polar protic solvents, which can stabilize the intermediate allylic carbocation. This carbocation is resonance-stabilized, which can lead to a mixture of products.
-
S_N_2' (Bimolecular Nucleophilic Substitution with Allylic Rearrangement): A strong nucleophile can attack the γ-carbon (the carbon at the other end of the double bond), leading to a concerted rearrangement of the double bond and expulsion of the leaving group. This is also favored by sterically hindered substrates where the α-carbon is less accessible.
-
S_N_1' (Unimolecular Nucleophilic Substitution with Allylic Rearrangement): This pathway proceeds through the same resonance-stabilized carbocation as the S_N_1 mechanism. The nucleophile can attack at the tertiary carbon, resulting in the rearranged product.
The interplay between these mechanisms determines the final product distribution. For this compound, the direct substitution product is 3-substituted-2-methyl-1-propene, and the allylic rearrangement product is 1-substituted-2-methyl-2-propene.
Quantitative Data Summary
The following tables summarize representative quantitative data for the reaction of this compound with various nucleophiles under different conditions. Note: This data is illustrative and based on established principles of allylic halide reactivity, as specific literature values for this substrate are not extensively documented.
Table 1: Reaction with Sodium Ethoxide in Ethanol
| Entry | Temperature (°C) | Reaction Time (h) | Product Ratio (Direct : Rearranged) | Total Yield (%) |
| 1 | 25 | 12 | 60 : 40 | 85 |
| 2 | 50 | 4 | 55 : 45 | 90 |
| 3 | 78 (reflux) | 1.5 | 50 : 50 | 92 |
Table 2: Reaction with Sodium Azide in Acetone
| Entry | Temperature (°C) | Reaction Time (h) | Product Ratio (Direct : Rearranged) | Total Yield (%) |
| 1 | 25 | 24 | 85 : 15 | 78 |
| 2 | 56 (reflux) | 8 | 80 : 20 | 85 |
Table 3: Solvolysis in 80% Aqueous Ethanol
| Entry | Temperature (°C) | Reaction Time (h) | Product Ratio (Direct : Rearranged) | Total Yield (%) |
| 1 | 25 | 48 | 30 : 70 | 65 |
| 2 | 70 | 6 | 35 : 65 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethoxy-2-methyl-1-propene and 1-Ethoxy-2-methyl-2-propene
This protocol describes a typical nucleophilic substitution reaction using a moderately strong nucleophile in a polar protic solvent, leading to a mixture of direct and rearranged products.
Materials:
-
This compound (98% purity)
-
Sodium ethoxide (21% w/w in ethanol)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 25 mL of a 21% w/w solution of sodium ethoxide in ethanol.
-
Slowly add 5.0 g (55.2 mmol) of this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the mixture to room temperature and pour it into 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation to separate the two isomeric ethers.
Protocol 2: Synthesis of 3-Azido-2-methyl-1-propene
This protocol outlines the reaction with a good nucleophile in a polar aprotic solvent, favoring the S_N_2 pathway.
Materials:
-
This compound (98% purity)
-
Sodium azide (NaN₃)
-
Anhydrous acetone
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4.0 g (61.5 mmol) of sodium azide in 50 mL of anhydrous acetone.
-
Add 5.0 g (55.2 mmol) of this compound to the suspension.
-
Heat the mixture to reflux (approximately 56 °C) with vigorous stirring for 8 hours.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the residue in 50 mL of diethyl ether and wash with deionized water (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure (Note: Organic azides can be explosive and should be handled with care, avoiding high temperatures and friction).
Visualizations
Caption: Reaction pathways for nucleophilic substitution on this compound.
Application Notes and Protocols: 1-Chloro-2-methylpropene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches indicate that 1-chloro-2-methylpropene is not a commonly utilized monomer in polymer chemistry, and as such, there are no established, standardized protocols for its polymerization. The following application notes and protocols are theoretical and projected based on its chemical structure and established principles of polymer chemistry, drawing analogies from similar chemical systems. This document is intended to serve as a guide for researchers interested in exploring the potential of this compound in polymer synthesis and modification.
Introduction
This compound, also known as isocrotyl chloride, is a reactive organochlorine compound primarily used in organic synthesis.[1][2] Its structure, featuring a vinyl chloride moiety and two methyl groups on the double bond, suggests potential, albeit underexplored, applications in polymer science as a monomer, initiator, or modifying agent. This document outlines the theoretical basis for these applications and provides hypothetical experimental protocols to guide further research.
Physicochemical and Safety Data
Handling this compound requires strict adherence to safety protocols due to its hazardous nature. It is classified as a flammable liquid and a suspected carcinogen.[3][4]
Table 1: Physicochemical and Safety Properties of this compound
| Property | Value | Reference |
| CAS Number | 513-37-1 | [3] |
| Molecular Formula | C4H7Cl | [3] |
| Molecular Weight | 90.55 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 68 °C | [3][4] |
| Density | 0.92 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.424 | [3][4] |
| Flash Point | -1 °C | [3] |
| Safety Hazards | Highly flammable, Toxic, Irritant, Suspected Carcinogen | [3] |
| Handling | Use in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[1] | |
| Storage | Store in a cool, dry, well-ventilated area away from ignition sources.[5] |
Theoretical Applications in Polymer Chemistry
Potential as an Initiator in Cationic Polymerization
Drawing analogy from structurally similar compounds like (1-chloro-2-methylpropyl)benzene, this compound could theoretically act as an initiator for cationic polymerization, particularly for electron-rich monomers such as isobutylene or styrene.[6] The presence of a Lewis acid co-initiator could facilitate the formation of a carbocation, which would then initiate polymerization.[6]
Proposed Initiation Mechanism:
The initiation would involve the reaction of this compound with a Lewis acid (e.g., AlCl₃, TiCl₄) to generate an allylic carbocation and a counter-ion.[6] This carbocation could then react with a monomer to start the polymer chain growth.
Caption: Hypothetical initiation of cationic polymerization.
Experimental Protocol (Hypothetical):
-
Materials: this compound (initiator), isobutylene (monomer), aluminum chloride (co-initiator), anhydrous dichloromethane (solvent).
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and isobutylene in anhydrous dichloromethane in a cooled reactor (-78 °C).
-
Slowly add a solution of aluminum chloride in dichloromethane to the reaction mixture with vigorous stirring.
-
Maintain the reaction at low temperature for a specified time.
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter, wash, and dry the polymer for characterization.
-
Potential as a Monomer in Radical Polymerization
While vinyl chloride can be polymerized via free-radical mechanisms, it is a challenging monomer due to high rates of chain transfer, which can lead to polymers with low molecular weights.[7] this compound might exhibit similar behavior.
Experimental Protocol (Hypothetical):
-
Materials: this compound (monomer), azobisisobutyronitrile (AIBN, initiator), anhydrous toluene (solvent).
-
Procedure:
-
Dissolve this compound and AIBN in anhydrous toluene in a reaction vessel.
-
Deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Heat the reaction mixture to the decomposition temperature of AIBN (typically 60-70 °C) under an inert atmosphere.
-
Allow the polymerization to proceed for a set time.
-
Cool the reaction and precipitate the polymer in a non-solvent like methanol.
-
Collect and dry the polymer for analysis.
-
Application in Polymer Modification
The reactivity of the allylic chloride in this compound makes it a potential candidate for the chemical modification of existing polymers. Polymers with nucleophilic functional groups (e.g., hydroxyl, amino, or carboxyl groups) could be functionalized to introduce the isobutenyl group, which could alter the polymer's properties or serve as a site for further reactions.
Experimental Protocol (Hypothetical Modification of Poly(vinyl alcohol)):
-
Materials: Poly(vinyl alcohol) (PVA), this compound, a non-nucleophilic base (e.g., pyridine), anhydrous N,N-dimethylformamide (DMF, solvent).
-
Procedure:
-
Dissolve PVA in anhydrous DMF.
-
Add the base to the PVA solution.
-
Slowly add this compound to the reaction mixture at room temperature.
-
Heat the mixture (e.g., to 60 °C) to promote the substitution reaction.
-
After the reaction period, cool the solution and precipitate the modified polymer in a suitable non-solvent (e.g., acetone).
-
Filter, wash, and dry the functionalized polymer.
-
Caption: A general workflow for polymerization or polymer modification.
Quantitative Data
Due to the lack of documented polymerization studies, no quantitative data such as monomer conversion rates, polymer molecular weights (Mn, Mw), or polydispersity indices (PDI) for the polymerization of this compound are available in the reviewed literature. Researchers exploring this compound would need to determine these parameters experimentally.
Conclusion
This compound remains a largely unexplored molecule in the field of polymer chemistry. The theoretical applications and hypothetical protocols presented here are intended to provide a starting point for researchers to investigate its potential as an initiator, monomer, or modifying agent. Any experimental work should be approached with caution due to the compound's hazardous nature, and thorough characterization of the resulting materials will be crucial to understanding the structure-property relationships of any novel polymers derived from this compound.
References
Application Notes and Protocols for the Use of 1-Chloro-2-methylpropene as a Pesticide Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-methylpropene (isocrotyl chloride) is a reactive organochlorine compound recognized as a versatile intermediate in organic synthesis. Its potential as a precursor in the agrochemical industry is of significant interest, particularly for the synthesis of pyrethroid insecticides. The isobutene structural motif within this compound is a key component of the chrysanthemic acid moiety found in a wide range of highly effective and widely used pyrethroid insecticides. These synthetic analogs of the natural insecticide pyrethrin are characterized by their high insecticidal activity, low mammalian toxicity, and tunable environmental persistence.
This document provides detailed application notes and a proposed experimental protocol for the utilization of this compound as a starting material in the synthesis of a key precursor to chrysanthemic acid esters, which are the core of many pyrethroid insecticides. The protocols outlined herein are intended for research and development purposes and are based on established principles of organic chemistry. Additionally, the mode of action of pyrethroid insecticides is detailed to provide a comprehensive biological context.
Proposed Synthetic Application: Synthesis of Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropane-1-carboxylate (Ethyl Chrysanthemate Precursor)
While direct, one-step syntheses of commercial pesticides from this compound are not extensively documented in publicly available literature, a plausible and chemically sound multi-step pathway to a key pyrethroid intermediate is proposed. This pathway leverages the reactivity of this compound in a cyclopropanation reaction, a fundamental transformation in the synthesis of pyrethroids.
The proposed overall reaction is as follows:
This sequence provides a route to a valuable precursor that can be subsequently esterified with various alcohols to produce a range of pyrethroid insecticides.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(2-methylprop-1-en-1-yl)malonate
This procedure details the alkylation of diethyl malonate with this compound.
Materials:
-
This compound (98% purity)
-
Diethyl malonate
-
Sodium ethoxide (21% solution in ethanol)
-
Anhydrous ethanol
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 150 mL of anhydrous ethanol.
-
Slowly add 23.0 g (0.34 mol) of sodium ethoxide solution to the ethanol with stirring.
-
Add 54.5 g (0.34 mol) of diethyl malonate dropwise to the sodium ethoxide solution over 30 minutes.
-
Heat the mixture to 50°C and add 30.0 g (0.33 mol) of this compound dropwise over 1 hour.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) for 6 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 150 mL of toluene and 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 50 mL of saturated aqueous ammonium chloride solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield diethyl 2-(2-methylprop-1-en-1-yl)malonate.
Protocol 2: Synthesis of Diethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropane-1,1-dicarboxylate
This protocol describes the cyclopropanation of the alkylated malonate ester.
Materials:
-
Diethyl 2-(2-methylprop-1-en-1-yl)malonate
-
1,2-Dibromoethane
-
Sodium ethoxide (21% solution in ethanol)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 500 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve 42.8 g (0.20 mol) of diethyl 2-(2-methylprop-1-en-1-yl)malonate in 200 mL of anhydrous DMF.
-
Add 32.6 g (0.48 mol) of sodium ethoxide solution to the flask and stir the mixture at room temperature for 30 minutes.
-
Add 41.3 g (0.22 mol) of 1,2-dibromoethane dropwise over 1 hour, maintaining the temperature below 30°C with an ice bath if necessary.
-
After the addition, allow the reaction to stir at room temperature for 12 hours.
-
Pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Decarboxylation to Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropane-1-carboxylate
This final step involves the removal of one of the ester groups to yield the target precursor.
Materials:
-
Diethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropane-1,1-dicarboxylate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 32.4 g (0.12 mol) of the dicarboxylate in 150 mL of ethanol in a round-bottom flask.
-
Add a solution of 10.1 g (0.18 mol) of potassium hydroxide in 50 mL of water.
-
Heat the mixture to reflux for 4 hours.
-
Cool the mixture and remove the ethanol by rotary evaporation.
-
Acidify the aqueous residue to pH 2 with 1 M hydrochloric acid.
-
Heat the acidified mixture at 100°C for 2 hours to effect decarboxylation.
-
Cool the mixture and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Data Presentation
Table 1: Summary of a Proposed Synthesis of a Chrysanthemic Acid Ester Precursor
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Diethyl 2-(2-methylprop-1-en-1-yl)malonate | This compound, Diethyl malonate | Sodium ethoxide | Ethanol | 80 | 6 | 75-85 | >95 (after distillation) |
| 2 | Diethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropane-1,1-dicarboxylate | Diethyl 2-(2-methylprop-1-en-1-yl)malonate | 1,2-Dibromoethane, Sodium ethoxide | DMF | 25 | 12 | 60-70 | >90 (after chromatography) |
| 3 | Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropane-1-carboxylate | Diethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropane-1,1-dicarboxylate | Potassium hydroxide, HCl | Ethanol/Water | 100 | 2 | 80-90 | >97 |
Note: The yield and purity values are estimates based on similar chemical transformations and are intended for illustrative purposes.
Visualization of Synthetic and Biological Pathways
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from this compound to the ethyl chrysanthemate precursor.
Caption: Proposed synthesis of a pyrethroid precursor from this compound.
Biological Signaling Pathway: Mode of Action of Pyrethroid Insecticides
Pyrethroid insecticides primarily act on the nervous system of insects. Their principal target is the voltage-gated sodium ion channels, which are crucial for the propagation of nerve impulses.
Caption: Pyrethroid insecticides disrupt insect nerve function by targeting sodium channels.
By binding to the open state of these channels, pyrethroids prevent their normal inactivation. This leads to a prolonged influx of sodium ions into the neuron, causing persistent membrane depolarization and repetitive, uncontrolled firing of the nerve. The resulting hyperexcitation of the nervous system ultimately leads to paralysis and death of the insect. This mode of action provides a high degree of selective toxicity towards insects over mammals, as pyrethroids generally have a lower affinity for mammalian sodium channels and are more readily metabolized by mammals.
Application Notes and Protocols: The Role of 1-Chloro-2-methylpropene in the Production of 2-Methylepichlorohydrin for Pharmaceutical Research and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylepichlorohydrin is a versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a reactive epoxide ring and a chloromethyl group, makes it a valuable building block for introducing specific functionalities into a molecule. This document provides detailed application notes and experimental protocols for the synthesis of 2-methylepichlorohydrin from 1-chloro-2-methylpropene (also known as methallyl chloride, MAC), and explores its applications in drug development. The primary synthesis route discussed is the catalytic epoxidation of MAC using hydrogen peroxide, a process recognized for its efficiency and environmentally benign nature.
Synthesis of 2-Methylepichlorohydrin from this compound
The most prominent and eco-friendly method for producing 2-methylepichlorohydrin is the direct epoxidation of this compound. This reaction is typically catalyzed by titanium silicalite-1 (TS-1), a microporous crystalline material containing titanium atoms in a silica framework. The oxidizing agent of choice is hydrogen peroxide (H₂O₂), which yields water as the only significant byproduct.
The overall reaction is as follows:
Key Experimental Parameters and Quantitative Data
The efficiency of the epoxidation of this compound is influenced by several factors, including the reaction method (pressure vs. non-pressure), temperature, solvent, and the molar ratios of reactants and catalyst. Below is a summary of quantitative data from various studies.
| Parameter | Non-Pressure Method | Pressure Method | Continuous Slurry Reactor |
| Catalyst | TS-1 | TS-1 | TS-1 Microspheres |
| Oxidant | 30% H₂O₂ | 30% H₂O₂ | 27% H₂O₂ |
| Solvent | Methanol | Methanol | tert-Butyl Alcohol |
| Optimal Temperature | 60°C | 80°C | Not specified |
| MAC:H₂O₂ Molar Ratio | 1:1 | Not specified | Not specified |
| Catalyst Concentration | 1.0 mass % | 2.0 mass % | Not specified |
| Optimal Reaction Time | 120 min | 120 min | 257 hours (continuous) |
| MAC Conversion | 51 mol % | 19 mol % | 85.4% |
| Selectivity to MECH | ~90 mol % | ~90 mol % | >95% |
| H₂O₂ Conversion | Not specified | Not specified | >97% |
MECH: 2-Methylepichlorohydrin MAC: this compound (Methallyl chloride)
Experimental Protocols
Below are detailed protocols for the laboratory-scale synthesis of 2-methylepichlorohydrin based on published methodologies.
Protocol 1: Epoxidation under Atmospheric Pressure (Non-Pressure Method)
This protocol is adapted from studies on the epoxidation of methallyl chloride using a TS-1 catalyst.[1]
Materials:
-
This compound (Methallyl chloride, MAC)
-
30% Hydrogen peroxide (H₂O₂)
-
Titanium Silicalite-1 (TS-1) catalyst
-
Methanol (solvent)
-
Glass reactor equipped with a reflux condenser, thermometer, mechanical stirrer, and dropping funnel.
Procedure:
-
In the glass reactor, place the desired amounts of this compound, methanol, and the TS-1 catalyst.
-
Commence rapid stirring and heat the mixture to the desired reaction temperature (e.g., 60°C).
-
Once the temperature is stable, add the 30% hydrogen peroxide solution dropwise using the dropping funnel.
-
Maintain the reaction at the set temperature with continuous stirring for the desired duration (e.g., 120 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The resulting solution contains 2-methylepichlorohydrin, which can be purified by distillation.
Protocol 2: Epoxidation under Increased Pressure (Pressure Method)
This method is suitable for achieving higher reaction rates and can be adapted from literature describing pressure reactions for MAC epoxidation.[1]
Materials:
-
This compound (Methallyl chloride, MAC)
-
30% Hydrogen peroxide (H₂O₂)
-
Titanium Silicalite-1 (TS-1) catalyst
-
Methanol (solvent)
-
Stainless-steel autoclave with a PTFE insert.
Procedure:
-
Sequentially place the reactants into the autoclave in the following order: this compound, 30% hydrogen peroxide, methanol, and the TS-1 catalyst.
-
Seal the autoclave and perform a leak check by weighing it before and after the procedure.
-
Place the autoclave in a shaker holder and immerse it in an oil bath preheated to the desired reaction temperature (e.g., 80°C).
-
Maintain the reaction under these conditions for the specified time (e.g., 120 minutes).
-
After the reaction, cool the autoclave to room temperature before carefully opening it.
-
Filter the reaction mixture to remove the catalyst.
-
The product, 2-methylepichlorohydrin, can be isolated and purified from the filtrate.
Purification of 2-Methylepichlorohydrin
The crude product from the synthesis contains unreacted starting materials, solvent, and byproducts. Purification is typically achieved through distillation. For epichlorohydrin and its derivatives, liquid-liquid extraction can also be employed to separate the product from aqueous phases before the final distillation.[2]
General Purification Protocol:
-
Catalyst Removal: The solid TS-1 catalyst is first removed by filtration.
-
Solvent Removal: The solvent (e.g., methanol or tert-butyl alcohol) can be removed under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction (Optional): If an aqueous phase is present, the organic product can be extracted using a suitable organic solvent like dichloromethane or ethyl acetate. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.[2]
-
Fractional Distillation: The crude 2-methylepichlorohydrin is purified by fractional distillation under reduced pressure to obtain the final high-purity product.
Role in Drug Development and Pharmaceutical Synthesis
Epoxides are highly valuable intermediates in pharmaceutical synthesis due to their reactivity towards a wide range of nucleophiles, allowing for the construction of complex molecular architectures.[3] The ring-opening of epoxides is a key step in the synthesis of many pharmacologically active compounds, particularly β-amino alcohols.[4]
While specific examples of marketed drugs derived from 2-methylepichlorohydrin are not prominently documented, its structural similarity to epichlorohydrin—a well-established building block in pharmaceutical manufacturing—strongly suggests its potential.[3] The additional methyl group in 2-methylepichlorohydrin can offer advantages in drug design by:
-
Modulating Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Creating Chiral Centers: The epoxide ring contains a chiral center, and the use of enantiomerically pure 2-methylepichlorohydrin can lead to the synthesis of stereospecific drugs.
-
Altering Binding Interactions: The methyl group can provide steric bulk that may enhance or alter the binding affinity of the final drug molecule to its biological target.
Key Application: Synthesis of β-Amino Alcohols
The most significant application of 2-methylepichlorohydrin in pharmaceutical synthesis is likely the production of β-amino alcohols. This is achieved through the ring-opening of the epoxide by an amine. This reaction is a cornerstone in the synthesis of β-blockers, a class of drugs used to manage cardiovascular diseases.[5]
General Protocol for β-Amino Alcohol Synthesis:
-
Dissolve 2-methylepichlorohydrin in a suitable solvent (e.g., ethanol, isopropanol).
-
Add the desired primary or secondary amine to the solution. The reaction can be carried out at room temperature or with heating, depending on the reactivity of the amine.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent is removed, and the resulting β-amino alcohol can be purified by crystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of 2-methylepichlorohydrin.
Caption: Synthetic pathway from 2-methylepichlorohydrin to potential APIs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Unraveling the SN1 and SN2 Reaction Mechanisms of 1-Chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-2-methylpropane (isobutyl chloride) presents a compelling case study in nucleophilic substitution reactions. As a primary alkyl halide, it is expected to favor the SN2 mechanism. However, the steric hindrance introduced by the adjacent isopropyl group significantly retards the SN2 pathway and, under appropriate conditions, allows for a competing SN1 reaction involving a carbocation rearrangement. This document provides a detailed examination of both mechanisms, quantitative data on reactivity, and comprehensive experimental protocols to selectively induce and analyze the SN1 and SN2 pathways for this substrate.
Theoretical Background: A Tale of Two Pathways
The reactivity of 1-chloro-2-methylpropane is governed by a delicate balance of steric and electronic effects, which dictate the competition between the SN1 and SN2 mechanisms.
-
SN2 (Substitution Nucleophilic Bimolecular) Mechanism: This is a single-step, concerted reaction where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[1] For 1-chloro-2-methylpropane, the primary nature of the substrate would typically favor this pathway. However, the bulky isopropyl group near the reaction center creates significant steric hindrance, which impedes the required backside attack of the nucleophile, slowing the reaction rate compared to unhindered primary halides.[2]
-
SN1 (Substitution Nucleophilic Unimolecular) Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[3] This is followed by a rapid attack by the nucleophile.[3] The rate of an SN1 reaction depends only on the concentration of the substrate.[1] While primary carbocations are highly unstable, 1-chloro-2-methylpropane can undergo an SN1 reaction via a critical 1,2-hydride shift .[4] The initially formed unstable primary carbocation rapidly rearranges to a much more stable tertiary carbocation, which is then attacked by the nucleophile.[4][5] This pathway is favored by polar protic solvents, which stabilize the carbocation intermediate, and weak nucleophiles.[3]
Reaction Pathway Diagrams
The divergent pathways for 1-chloro-2-methylpropane are visualized below.
Caption: SN2 mechanism for 1-chloro-2-methylpropane.
Caption: SN1 mechanism showing carbocation rearrangement.
Quantitative Data: Reaction Conditions and Outcomes
The choice of nucleophile and solvent critically determines which mechanism predominates. While specific kinetic data for 1-chloro-2-methylpropane is sparse, the following table illustrates the expected relative rates and products based on established principles of nucleophilic substitution reactions.
| Condition ID | Substrate | Nucleophile | Solvent | Predominant Mechanism | Relative Rate (Illustrative) | Major Product(s) |
| A | 1-Chloro-2-methylpropane | NaI (strong) | Acetone (polar aprotic) | SN2 | 1 | 1-Iodo-2-methylpropane |
| B | 1-Chloro-2-methylpropane | NaOH (strong) | Acetone/H₂O | SN2 | 0.8 | 2-Methyl-1-propanol |
| C | 1-Chloro-2-methylpropane | H₂O (weak) | 50% Aqueous Ethanol (polar protic) | SN1 | 10 | 2-Methyl-2-propanol, 2-Ethoxy-2-methylpropane |
| D | 1-Chloro-2-methylpropane | AgNO₃ in Ethanol (weak) | Ethanol (polar protic) | SN1 | 15 | 2-Ethoxy-2-methylpropane |
Note: Relative rates are for illustrative purposes to compare the effect of reaction conditions. SN1 reactions are promoted in polar protic solvents with weak nucleophiles, while SN2 reactions are favored by strong nucleophiles in polar aprotic solvents.
Experimental Protocols
The following protocols provide methodologies to selectively favor and analyze the SN1 and SN2 reactions of 1-chloro-2-methylpropane.
Protocol 4.1: Inducing and Monitoring the SN2 Reaction
Objective: To favor the SN2 pathway using a strong nucleophile (I⁻) in a polar aprotic solvent (acetone) and monitor the reaction's progress by observing the precipitation of a salt byproduct.
Materials:
-
1-chloro-2-methylpropane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Test tubes and rack
-
Water bath (optional, for gentle heating)
-
Control substrates: 1-chlorobutane (primary, unhindered), 2-chlorobutane (secondary), 2-chloro-2-methylpropane (tertiary)
Procedure:
-
Prepare a 15% (w/v) solution of NaI in anhydrous acetone.
-
Label four clean, dry test tubes.
-
Add 2 mL of the NaI/acetone solution to each test tube.
-
Add 4-5 drops of 1-chloro-2-methylpropane to the first test tube. Add the control substrates to the other three tubes respectively.
-
Shake each tube to mix the contents thoroughly.
-
Observe the tubes for the formation of a white precipitate (NaCl). Sodium chloride is insoluble in acetone, so its formation indicates that a substitution reaction has occurred.
-
Record the time it takes for a precipitate to appear. If no reaction occurs at room temperature after 5-10 minutes, gently warm the tubes in a 50°C water bath and observe again.
-
Analysis: Compare the reaction time for 1-chloro-2-methylpropane with the controls. The expected reactivity order for SN2 is 1-chlorobutane > 2-chlorobutane > 1-chloro-2-methylpropane > 2-chloro-2-methylpropane (no reaction). This demonstrates the effect of steric hindrance on the SN2 rate.
Protocol 4.2: Inducing and Monitoring the SN1 Reaction (Solvolysis)
Objective: To favor the SN1 pathway using a weak nucleophile (ethanol) in a polar protic solvent, promoted by a silver salt that facilitates the removal of the leaving group.
Materials:
-
1-chloro-2-methylpropane
-
1% ethanolic silver nitrate (AgNO₃) solution
-
Test tubes and rack
-
Water bath (optional)
-
Control substrates (as in Protocol 4.1)
Procedure:
-
Label four clean, dry test tubes.
-
Add 2 mL of the 1% ethanolic AgNO₃ solution to each tube.
-
Add 4-5 drops of 1-chloro-2-methylpropane to the first test tube and the control substrates to the others.
-
Shake each tube to mix the contents.
-
Observe the tubes for the formation of a white precipitate (AgCl). The silver ion coordinates with the leaving chloride, promoting ionization and the formation of a carbocation. The subsequent precipitation of AgCl drives the reaction.
-
Record the time it takes for the precipitate to form. Gentle warming can be used if reactions are slow.
-
Analysis: Compare the reaction times. The expected reactivity order for SN1 is 2-chloro-2-methylpropane > 1-chloro-2-methylpropane (with rearrangement) ≈ 2-chlorobutane > 1-chlorobutane (very slow/no reaction).[6] This demonstrates the importance of carbocation stability (and the possibility of rearrangement) for the SN1 pathway.
Protocol 4.3: Kinetic Analysis of SN1 Solvolysis
Objective: To determine the first-order rate constant for the solvolysis of 1-chloro-2-methylpropane, confirming the SN1 mechanism. This protocol monitors the production of HCl over time via titration.
Materials:
-
0.1 M solution of 1-chloro-2-methylpropane in acetone
-
50:50 (v/v) isopropanol-water solvent mixture
-
0.01 M standardized NaOH solution
-
Phenolphthalein or bromothymol blue indicator
-
Burette, pipettes, Erlenmeyer flasks
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Equilibrate the solvent mixture and the NaOH solution to the desired reaction temperature (e.g., 30°C) in the water bath.
-
In an Erlenmeyer flask, pipette a precise volume (e.g., 50.0 mL) of the 50:50 isopropanol-water solvent. Add 2-3 drops of indicator.
-
Pipette a known volume of the 1-chloro-2-methylpropane solution (e.g., 1.0 mL) into the flask, swirl vigorously, and immediately start the stopwatch. This is t=0.
-
Immediately withdraw a 5.0 mL aliquot of the reaction mixture and transfer it to another flask containing cold acetone to quench the reaction.
-
Titrate the quenched aliquot with the standardized 0.01 M NaOH solution to the indicator endpoint. Record the volume of NaOH used. This is the t=0 reading.
-
Withdraw additional 5.0 mL aliquots at regular time intervals (e.g., every 10, 20, 30 minutes). Quench and titrate each one, recording the volume of NaOH used (V_t).
-
After several time points, heat the remaining reaction mixture in a sealed flask at ~60°C for 1 hour to drive the reaction to completion.
-
Cool the flask, withdraw a final 5.0 mL aliquot, and titrate to determine the final volume of NaOH required (V_∞).
-
Data Analysis: The reaction follows first-order kinetics.[7][8] The rate constant (k) can be determined by plotting ln(V_∞ - V_t) versus time (t). The plot should yield a straight line with a slope of -k. This confirms the unimolecular nature of the rate-determining step, characteristic of the SN1 mechanism.
Workflow and Decision Diagrams
Caption: General experimental workflow for studying substitution reactions.
Caption: Decision tree for predicting the reaction mechanism.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. amherst.edu [amherst.edu]
- 8. studylib.net [studylib.net]
Application Notes and Protocols: Dehydrohalogenation of Haloalkanes with Sodium Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrohalogenation of haloalkanes is a fundamental elimination reaction in organic synthesis, providing a reliable method for the preparation of alkenes. This process involves the removal of a hydrogen atom and a halogen atom from adjacent carbons of an alkyl halide, typically facilitated by a strong base. Sodium ethoxide (NaOEt) in ethanol is a commonly employed reagent system for this transformation. The reaction generally proceeds via an E2 (bimolecular elimination) mechanism, particularly with secondary and tertiary haloalkanes.[1][2] The regioselectivity of the reaction, dictating the position of the newly formed double bond, is a critical aspect governed by factors such as the structure of the haloalkane and the nature of the base.
Reaction Mechanism and Regioselectivity
The dehydrohalogenation of haloalkanes with sodium ethoxide predominantly follows the E2 mechanism , a concerted, one-step process.[3] The ethoxide ion acts as a strong base, abstracting a proton from a carbon atom (β-carbon) adjacent to the carbon bearing the halogen (α-carbon). Simultaneously, the electrons from the C-H bond shift to form a new pi bond between the α and β carbons, and the halide ion departs as the leaving group. For the E2 reaction to occur, a specific stereochemical arrangement, known as anti-periplanar geometry, is required, where the hydrogen to be removed and the leaving group are in the same plane but on opposite sides of the C-C bond.
The regiochemical outcome of the reaction is often predicted by two empirical rules:
-
Zaitsev's Rule: This rule states that in a dehydrohalogenation reaction, the major product will be the more substituted (and generally more stable) alkene.[4][5] This is typically observed when using small, strong bases like sodium ethoxide.[6]
-
Hofmann's Rule: In contrast, when a bulky base is used, the major product is the least substituted alkene. This is attributed to steric hindrance, where the bulky base preferentially abstracts the more accessible, less sterically hindered proton.
Quantitative Data on Product Distribution
The product distribution in dehydrohalogenation reactions is highly dependent on the structure of the haloalkane substrate and the reaction conditions. The following tables summarize the product distribution for the dehydrohalogenation of various haloalkanes with sodium ethoxide.
Table 1: Product Distribution in the Dehydrohalogenation of 2-Bromobutane with Alkoxides
| Base | 1-Butene (%) | trans-2-Butene (%) | cis-2-Butene (%) |
| Sodium Methoxide | 19 | 62 | 19 |
| Sodium Ethoxide | 21 | 64 | 15 |
| Potassium tert-butoxide | 72 | 21 | 7 |
Data adapted from a study on the effect of base size on product distribution.[7]
Table 2: Major Products in the Dehydrohalogenation of Various Haloalkanes with Sodium Ethoxide
| Haloalkane | Major Alkene Product(s) | Minor Alkene Product(s) | Reference |
| 1-Bromo-1-methylcyclohexane | 1-Methylcyclohexene | None (only one type of β-hydrogen) | [4][8][9] |
| 2-Chloro-2-methylbutane | 2-Methyl-2-butene | 2-Methyl-1-butene | [4][9] |
| 2,2,3-Trimethyl-3-bromopentane | 3,4,4-Trimethyl-2-pentene | 2,3,3-Trimethyl-1-pentene | [4][9] |
Experimental Protocols
The following protocols provide detailed methodologies for the dehydrohalogenation of haloalkanes using sodium ethoxide.
Protocol 1: Microscale Dehydrobromination of 2-Bromobutane
This protocol is adapted from a microscale laboratory experiment.[7][10]
Materials:
-
2-Bromobutane
-
Sodium metal
-
Anhydrous ethanol
-
5.0 mL conical vial with a magnetic spin vane
-
Air condenser
-
Drying tube
-
Gas collection apparatus
-
Gas chromatograph (GC)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 5.0 mL conical vial containing a magnetic spin vane, place 3-4 mL of anhydrous ethanol. Carefully add a small, freshly cut piece of sodium metal (approx. 60 mg). Attach an air condenser topped with a drying tube to the vial. Gentle heating may be applied to facilitate the reaction of sodium with ethanol.
-
Reaction Setup: Once the sodium has completely reacted, allow the sodium ethoxide solution to cool to room temperature.
-
Addition of Haloalkane: Add 100 µL of 2-bromobutane to the ethanolic sodium ethoxide solution.
-
Reaction and Product Collection: Place the reaction vial in a preheated sand bath and stir the mixture. Attach a gas delivery tube to the condenser and collect the gaseous butene products by displacing water in an inverted gas collection tube.
-
Product Analysis: Withdraw a sample of the collected gas using a gas-tight syringe and inject it into a gas chromatograph to determine the relative percentages of 1-butene, trans-2-butene, and cis-2-butene.
Protocol 2: General Procedure for Dehydrohalogenation of a Liquid Haloalkane
Materials:
-
Haloalkane (e.g., 2-chloro-2-methylbutane)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, dissolve sodium ethoxide in anhydrous ethanol.
-
Addition of Haloalkane: Slowly add the haloalkane to the stirred solution of sodium ethoxide.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude alkene product by distillation.
Visualizations
E2 Reaction Mechanism
Caption: The concerted E2 mechanism for dehydrohalogenation.
Experimental Workflow for Dehydrohalogenation
Caption: A generalized experimental workflow for dehydrohalogenation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. When a secondary haloalkane is treated with sodium ethoxide in et... | Study Prep in Pearson+ [pearson.com]
- 3. homework.study.com [homework.study.com]
- 4. Predict all the alkenes that would be formed by dehydrohalogenation class 11 chemistry CBSE [vedantu.com]
- 5. Notes on Dehydrohalogenation Of 2-Bromobutane [unacademy.com]
- 6. gdckulgam.edu.in [gdckulgam.edu.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. brainly.in [brainly.in]
- 9. Predict all the alkenes that would be formed by dehydrohalogenation o - askIITians [askiitians.com]
- 10. westfield.ma.edu [westfield.ma.edu]
Troubleshooting & Optimization
Technical Support Center: 1-Chloro-2-methylpropene Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of 1-Chloro-2-methylpropene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound? A1: The most effective and widely used method for purifying this compound is fractional distillation. This technique separates components of a liquid mixture based on differences in their boiling points.[1][2] Given that this compound is a liquid at room temperature with a boiling point of approximately 68°C, distillation is highly suitable.[3]
Q2: What are the typical impurities found in crude this compound? A2: Impurities can vary based on the synthetic route. Common impurities include:
-
Isomers : 3-chloro-2-methylpropene is a common impurity, as this compound can be formed as a by-product during its production or via isomerization.[4][5][6]
-
Starting Materials : If synthesized from isobutyraldehyde, unreacted aldehyde may be present.[6]
-
Side-products : Depending on the reaction conditions, minor side-products from competing reactions may be formed.[7]
-
Solvents : Residual solvents used during the synthesis and workup stages.
Q3: What are the key safety precautions when handling this compound? A3: this compound is a hazardous substance and must be handled with care:
-
Carcinogenicity : It is reasonably anticipated to be a human carcinogen.[3][5]
-
Flammability : The compound is a flammable liquid with a low flash point.[3] It should be kept away from ignition sources.[8][9]
-
Toxicity : It is toxic if inhaled, swallowed, or in contact with skin, and causes irritation to the eyes, skin, and respiratory system.[9][10]
-
Handling : Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]
Q4: How should this compound be stored? A4: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and strong oxidizing agents or bases.[3][8] Some suppliers recommend storage at 2-8°C to maintain stability.[8][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | 1. Inefficient separation due to close boiling points of impurities. 2. Formation of an azeotrope. 3. Distillation rate is too fast. | 1. Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[2] 2. Check literature for known azeotropes. Consider alternative purification methods like preparative gas chromatography if feasible. 3. Reduce the heating rate to ensure a slow, steady collection rate (approx. 1-2 drops per second). A gradual temperature increase allows for better separation on the column.[2] |
| Low Yield | 1. Leaks in the distillation apparatus. 2. Product loss due to high volatility. 3. Significant hold-up in the fractionating column. 4. Premature termination of distillation. | 1. Ensure all glass joints are properly sealed and clamped. Use appropriate grease if operating under vacuum (not typically necessary for this compound). 2. Chill the receiving flask in an ice bath to minimize evaporation of the collected distillate.[7] 3. Insulate the column with glass wool or aluminum foil to minimize heat loss and ensure vapor reaches the condenser.[1][2] 4. Continue collecting the main fraction as long as the temperature at the distillation head remains stable at the target boiling point. |
| Product Discoloration (Yellow/Brown) | 1. Thermal decomposition due to excessive heating. 2. Presence of non-volatile, colored impurities carried over during vigorous boiling ("bumping"). | 1. Consider vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. 2. Use boiling chips or a magnetic stir bar for smooth boiling. Ensure the heating mantle is set to a temperature that does not cause vigorous, uncontrolled boiling. |
| Wet Product (Contains Water) | 1. Incomplete drying before distillation. 2. Inefficient separation from an aqueous layer during workup. | 1. Before distillation, dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride). Ensure the product is clear, not cloudy, before decanting or filtering.[7] 2. During aqueous washes, allow adequate time for layers to separate completely. If unsure which layer is aqueous, add a small amount of water to see which layer it joins.[7] |
Physicochemical Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇Cl | |
| Molecular Weight | 90.55 g/mol | |
| Boiling Point | 68-69 °C | [3][11] |
| Density | ~0.92 g/mL at 20-25 °C | [3] |
| Refractive Index (n²⁰/D) | ~1.422 - 1.424 | [3] |
| Flash Point | -1 °C (closed cup) | |
| Solubility | Insoluble in water. | [11] |
Experimental Protocol: Fractional Distillation
This protocol details the purification of crude this compound at atmospheric pressure.
1. Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head, condenser, and receiving adapter
-
Thermometer and adapter
-
Pre-weighed receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Insulating material (glass wool or aluminum foil)
-
Ice bath
2. Pre-Distillation Workup (if necessary):
-
Aqueous Wash : If acidic impurities are suspected, wash the crude product in a separatory funnel with a 5% sodium bicarbonate (NaHCO₃) solution, followed by a wash with deionized water.[7] Check the aqueous layer with litmus paper to ensure it is neutral or basic.[7]
-
Drying : Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄).[7] Swirl and let it stand until the liquid is clear. Filter or decant the dried liquid into the distillation flask.
3. Apparatus Setup:
-
Assemble the fractional distillation apparatus securely in a fume hood.
-
Add the dry, crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask and the distillation head to the column.
-
Place the thermometer bulb so that its top is level with the side arm leading to the condenser.[12] This ensures an accurate reading of the vapor temperature.
-
Connect the condenser to a cold water source (in at the bottom, out at the top).
-
Position a pre-weighed receiving flask at the condenser outlet. It is advisable to cool the receiving flask in an ice bath to minimize loss of the volatile product.[7]
-
Wrap the fractionating column and distillation head with glass wool or foil to ensure an adiabatic process and prevent premature condensation.[1][2]
4. Distillation Procedure:
-
Begin gentle heating of the flask.
-
Forerun : Observe the temperature at the distillation head. The first fraction to distill will be the most volatile impurities (e.g., residual solvents). Collect this "forerun" in a separate flask until the temperature stabilizes at the boiling point of this compound (~68 °C).
-
Main Fraction : Once the temperature is stable, switch to a new, pre-weighed receiving flask to collect the pure product. Maintain a slow, steady distillation rate. Record the stable temperature range.
-
End of Distillation : If the temperature rises significantly or drops, or when only a small amount of liquid remains in the distillation flask, stop the distillation. The material left in the flask is the "pot residue." Never distill to dryness.
-
Allow the apparatus to cool completely before disassembling.
5. Purity Assessment:
-
Weigh the receiving flask to determine the yield of the purified product.
-
Confirm the purity and structure using analytical methods such as Gas Chromatography (GC), ¹H NMR, and ¹³C NMR spectroscopy. A pure sample should show a single major peak in the GC trace.[1]
Purification Workflow
The following diagram illustrates a logical workflow for selecting a purification strategy for this compound.
Caption: Decision workflow for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. 1-CHLORO-2-METHYL-1-PROPENE | 513-37-1 [chemicalbook.com]
- 4. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound (IARC Summary & Evaluation, Volume 63, 1995) [inchem.org]
- 6. 1-Propene, 1-chloro-2-methyl- | C4H7Cl | CID 10555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. nbinno.com [nbinno.com]
- 9. chembk.com [chembk.com]
- 10. guidechem.com [guidechem.com]
- 11. lookchem.com [lookchem.com]
- 12. edu.rsc.org [edu.rsc.org]
Identifying and minimizing byproducts in 1-Chloro-2-methylpropene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-2-methylpropene and related reactions. The focus is on identifying and minimizing the formation of byproducts, particularly in the synthesis of its isomer, 3-chloro-2-methylpropene.
Troubleshooting Guides
Issue 1: Low Yield of 3-Chloro-2-methylpropene and High Percentage of this compound Byproduct
Possible Causes:
-
Incorrect Reaction Conditions: The reaction conditions may favor the electrophilic addition pathway over the desired radical substitution pathway. High concentrations of the chlorinating agent and low temperatures promote the formation of the undesired this compound.
-
Isomerization: The desired product, 3-chloro-2-methylpropene, may be isomerizing to the more thermodynamically stable this compound under the reaction or workup conditions. This can be catalyzed by acid traces.
-
Impure Reagents: The starting materials, particularly the chlorinating agent, may be impure or decomposed, leading to side reactions.
Suggested Solutions:
-
Optimize Reaction Temperature: For radical allylic chlorination, high temperatures are generally favored to promote the formation of the allylic radical intermediate, leading to 3-chloro-2-methylpropene.
-
Control Reagent Concentration: A low concentration of the chlorinating agent (e.g., Cl2 gas) should be maintained throughout the reaction to favor the radical pathway.[1]
-
Utilize a Regioselective Reagent: N-Chlorosuccinimide (NCS) is a preferred reagent for allylic chlorination as it can provide a low, steady concentration of chlorine radicals, minimizing the competing electrophilic addition.[2]
-
Neutralize Acidic Byproducts: During the reaction and workup, it is crucial to neutralize any acidic byproducts (like HCl) that can catalyze the isomerization of the desired product. This can be achieved by including a mild base in the reaction mixture or during the workup procedure.
-
Purify Reagents: Ensure all reagents, especially NCS, are pure. NCS can be recrystallized from glacial acetic acid to remove impurities like succinimide which can affect the reaction outcome.[2]
Issue 2: Formation of Dichlorinated and Other Unexpected Byproducts
Possible Causes:
-
Over-chlorination: Using an excess of the chlorinating agent can lead to the formation of dichlorinated and other polychlorinated byproducts.
-
Reaction with Solvent: Certain solvents can react with the chlorinating agent or the reactive intermediates, leading to unexpected byproducts.
-
Decomposition of Reagents: The chlorinating agent, if old or improperly stored, may have decomposed, leading to the presence of free chlorine which can participate in non-selective side reactions.[3]
Suggested Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent to be equimolar or slightly less than the substrate to avoid over-chlorination.
-
Inert Solvent Choice: Use inert solvents that do not react with the reagents or intermediates. For radical reactions, non-polar solvents are often preferred.
-
Fresh and Pure Reagents: Use freshly opened or purified chlorinating agents. The purity of NCS can be checked by iodometric titration.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of 3-chloro-2-methylpropene from isobutylene?
A1: The most common byproduct is this compound.[4] This arises from the competing electrophilic addition of the chlorinating agent across the double bond of isobutylene. Dichlorinated products can also form if an excess of the chlorinating agent is used.
Q2: How can I minimize the isomerization of 3-chloro-2-methylpropene to this compound?
A2: Isomerization is often acid-catalyzed. To minimize this, ensure that the reaction and purification steps are carried out under neutral or slightly basic conditions. Washing the organic extracts with a mild aqueous base (e.g., sodium bicarbonate solution) during workup can help remove any acidic traces.[2] The use of phase-transfer catalysis has also been explored to minimize isomerization in similar systems.
Q3: My N-Chlorosuccinimide (NCS) reagent is yellow. Can I still use it?
A3: A yellow or orange color in NCS can indicate decomposition and the presence of free chlorine, which can lead to undesired side reactions.[2] For best results, it is recommended to use freshly recrystallized, white crystalline NCS.
Q4: How can I remove the succinimide byproduct from my reaction mixture when using NCS?
A4: Succinimide is the primary byproduct of NCS reactions and is water-soluble. It can be effectively removed by washing the organic reaction mixture with water or a saturated aqueous solution of sodium bicarbonate during the workup.[2] In non-polar solvents, succinimide may precipitate and can be removed by filtration.[3]
Q5: What analytical method is best for quantifying the ratio of this compound to 3-chloro-2-methylpropene?
A5: Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most suitable method for separating and quantifying these isomers.[4][5] An appropriate capillary column (e.g., a non-polar or medium-polarity column) will be necessary to achieve baseline separation.
Data Presentation
Table 1: Effect of Temperature on Product Distribution in the Chlorination of Isobutylene
| Temperature (°C) | Molar Ratio (Isobutylene:Cl2) | 3-Chloro-2-methylpropene (%) | This compound (%) | Dichlorinated Products (%) |
| 0 | 1:1 | 25 | 70 | 5 |
| 100 | 1:1 | 50 | 45 | 5 |
| 200 | 1:1 | 75 | 20 | 5 |
| 400 | 1:1 | 85 | 10 | 5 |
Note: The data in this table is representative and illustrates the general trend. Actual yields may vary based on specific experimental conditions.
Table 2: Comparison of Chlorinating Agents for the Synthesis of 3-Chloro-2-methylpropene
| Chlorinating Agent | Solvent | Initiator/Catalyst | Temperature (°C) | Major Product | Typical Byproducts |
| Cl2 (gas) | None (gas phase) | High Temperature | >300 | 3-Chloro-2-methylpropene | This compound, Dichlorides |
| N-Chlorosuccinimide (NCS) | CCl4 | Radical Initiator (e.g., AIBN) | 80 | 3-Chloro-2-methylpropene | This compound, Succinimide |
| SO2Cl2 | CCl4 | Radical Initiator (e.g., AIBN) | 80 | 3-Chloro-2-methylpropene | This compound, SO2, HCl |
| Activated DMSO/TMSCl | DCM | None | 0 | 3-Chloro-2-methylpropene | Thiochlorinated species (minimized with premixing) |
Experimental Protocols
Protocol 1: Regioselective Allylic Chlorination of Isobutylene using N-Chlorosuccinimide (NCS)
Objective: To synthesize 3-chloro-2-methylpropene with minimal formation of this compound.
Materials:
-
N-Chlorosuccinimide (NCS), recrystallized
-
Isobutylene (condensed as a liquid at low temperature)
-
Carbon tetrachloride (CCl4), anhydrous
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add recrystallized NCS (1.0 eq) and a catalytic amount of AIBN (0.02 eq) to anhydrous CCl4.
-
Addition of Isobutylene: Cool the flask in a dry ice/acetone bath to condense isobutylene (1.1 eq) into the dropping funnel, then add it slowly to the reaction mixture.
-
Initiation: Gently heat the reaction mixture to reflux (around 80°C) to initiate the reaction. The reaction can be monitored by the disappearance of the solid NCS and the appearance of the less dense succinimide.
-
Reaction Monitoring: Monitor the progress of the reaction by GC analysis of aliquots to determine the ratio of the desired product to the starting material and byproducts.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation. The crude product can be further purified by fractional distillation.
Protocol 2: Analysis of Product Mixture by Gas Chromatography (GC-FID)
Objective: To quantify the ratio of 3-chloro-2-methylpropene and this compound in a reaction mixture.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Initial temperature 40°C, hold for 5 minutes, then ramp to 150°C at 10°C/min.
-
Carrier Gas: Helium, constant flow.
-
Injection Volume: 1 µL (split injection)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject the sample into the GC.
-
Data Analysis: Identify the peaks corresponding to this compound and 3-chloro-2-methylpropene based on their retention times (determined by running authentic standards if available). Integrate the peak areas to determine the relative percentages of each isomer.
Mandatory Visualizations
Caption: Reaction pathways for the chlorination of isobutylene.
References
- 1. CN104098420A - Method for preparing isobutylene with isobutane through chlorination - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. certifico.com [certifico.com]
- 5. Determination of chlorinated paraffins in sediments from the Firth of Clyde by gas chromatography with electron capture negative ionisation mass spectrometry and carbon skeleton analysis by gas chromatography with flame ionisation detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 1-Chloro-2-methylpropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-2-methylpropene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound is primarily synthesized through two main routes:
-
Allylic Chlorination of Isobutylene: This method involves the reaction of isobutylene with chlorine gas. It's important to note that this reaction often produces a mixture of chlorinated products, with this compound being one of the isomers formed.[1][2] The reaction can be influenced by conditions such as temperature and the presence of UV light.[3]
-
Isomerization of 3-Chloro-2-methylpropene (Methallyl Chloride): this compound can be obtained by the isomerization of its more common isomer, 3-chloro-2-methylpropene.[4] This process is typically acid-catalyzed.
Q2: What are the common impurities and byproducts in the synthesis of this compound?
A2: The synthesis of this compound, particularly through the chlorination of isobutylene, is known to produce a range of byproducts. Identifying these is crucial for optimizing reaction conditions and purification. Common impurities include:
-
Isomeric Chlorides: 3-Chloro-2-methylpropene (methallyl chloride) is a major byproduct.[1][4]
-
Dichlorinated and Trichlorinated Products: Further chlorination can lead to the formation of various di- and trichloro-derivatives of isobutylene.[1]
-
Saturated Chlorides: tert-Butyl chloride can also be formed as a byproduct.[1]
-
Starting Materials: Unreacted isobutylene may be present in the crude product.[1]
Q3: How can I purify the crude this compound product?
A3: Purification of this compound from the reaction mixture is typically achieved by fractional distillation.[5] Due to the presence of multiple byproducts with potentially close boiling points, an efficient fractionating column is recommended. The boiling point of this compound is approximately 68°C.[4]
Preparative gas chromatography can also be employed to isolate pure components from the technical product for analytical purposes.[1]
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Recommended Solutions |
| Suboptimal Reaction Temperature | The reaction of isobutylene with chlorine can be sensitive to temperature. Low temperatures (e.g., 0°C) may favor the formation of the addition product over the desired substitution product.[2] Experiment with varying the temperature to find the optimal range for maximizing the yield of this compound. |
| Incorrect Reagent Stoichiometry | An inappropriate ratio of isobutylene to chlorine can lead to the formation of undesired di- and trichlorinated byproducts.[1] Carefully control the stoichiometry to favor the formation of monochlorinated products. |
| Presence of UV Light | Uncontrolled exposure to UV light can lead to radical reactions that may not be selective for the desired product.[3] Conduct the reaction in the absence of direct sunlight unless a photochemical process is intended and controlled. |
| Formation of Stable Isomers | 3-Chloro-2-methylpropene is often the major product in the chlorination of isobutylene.[1] Consider a two-step process where 3-chloro-2-methylpropene is first synthesized and then isomerized to this compound. |
| Loss during Workup and Purification | Due to its volatility, this compound can be lost during solvent removal and distillation. Ensure efficient condensation during distillation and handle the product at low temperatures.[6] |
Product Contamination
| Observed Issue | Potential Cause | Recommended Solutions |
| Presence of 3-Chloro-2-methylpropene | This is a common isomeric impurity from the chlorination of isobutylene.[1][4] | Use a highly efficient fractional distillation column to separate the isomers based on their boiling points. Alternatively, investigate reaction conditions that favor the formation of the 1-chloro isomer. |
| Presence of Dichloro- and Trichloro- byproducts | Excessive chlorination of the starting material or the product.[1] | Reduce the molar ratio of chlorine to isobutylene. Optimize the reaction time to prevent further chlorination. |
| Presence of tert-Butyl chloride | Formation of a saturated byproduct.[1] | Adjusting reaction conditions, such as temperature and solvent, may influence the product distribution. Fractional distillation should be effective for separation. |
| Acidic Impurities (e.g., HCl) | Hydrochloric acid is a byproduct of the chlorination reaction.[3] | Wash the crude product with a mild base, such as a sodium bicarbonate solution, to neutralize and remove acidic impurities before the final distillation.[6] |
Experimental Protocols
Synthesis of this compound via Chlorination of Isobutylene (Illustrative Protocol)
Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions and safety protocols.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, a gas inlet tube, a thermometer, and a condenser, place a suitable solvent (if any). Cool the vessel to the desired reaction temperature (e.g., 0°C).[2]
-
Introduction of Reactants: Bubble a controlled stream of isobutylene gas through the solvent. Simultaneously, introduce a controlled stream of chlorine gas. Maintain a specific molar ratio of isobutylene to chlorine to minimize the formation of polychlorinated byproducts.[1]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography (GC) to determine the ratio of this compound to other products.[1]
-
Workup: Once the desired conversion is achieved, stop the flow of gases. Purge the system with an inert gas (e.g., nitrogen) to remove any unreacted chlorine and isobutylene. Wash the reaction mixture with water and then with a dilute solution of sodium bicarbonate to remove HCl.[6] Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation. Collect the fraction boiling at approximately 68°C.[4]
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Interdependencies of key reaction parameters.
References
Safe handling and storage procedures for 1-Chloro-2-methylpropene
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Chloro-2-methylpropene. Adherence to these procedures is critical to ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[1] It is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[2][3][4][5] It can cause irritation to the skin, eyes, and respiratory tract.[6]
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][7] If skin irritation persists, consult a physician.
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[1][7] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person and seek immediate medical attention.[7][8]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: Always handle this compound in a chemical fume hood.[7] The following PPE is mandatory:
-
Gloves: Two pairs of nitrile gloves for short-term use. For prolonged contact, Viton® (fluorinated rubber) gloves are recommended.[7] Always inspect gloves before use and dispose of contaminated gloves properly.[6]
-
Eye Protection: Safety glasses with side shields or splash goggles are essential.[7]
-
Lab Coat: A flame-retardant lab coat is required.[7]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a respirator is necessary.
Q4: How should this compound be stored?
A4: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] It should be kept in a flammable materials storage cabinet.[7] Keep the container tightly sealed to prevent the release of vapors.[1]
Q5: What materials are incompatible with this compound?
A5: Avoid contact with strong oxidizing agents and strong bases.[1][7]
Troubleshooting Guide
Scenario 1: A small spill (less than 50 mL) of this compound occurs inside a chemical fume hood.
-
Problem: Accidental spillage during transfer or reaction setup.
-
Solution:
-
Ensure you are wearing appropriate PPE (double nitrile gloves, safety goggles, lab coat).
-
Turn off any ignition sources within the immediate vicinity, if it is safe to do so.[7]
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and place it in a sealed, properly labeled container for hazardous waste disposal.[7]
-
Clean the spill area with soap and water.[7]
-
Scenario 2: A large spill (greater than 50 mL) occurs, or a spill occurs outside of a fume hood.
-
Problem: Significant release of a flammable and potentially carcinogenic substance, posing an immediate fire and health risk.
-
Solution:
-
Immediately evacuate the immediate area.[7]
-
If it can be done without risk, turn off all ignition sources.
-
Alert your colleagues and supervisor, and activate the nearest fire alarm.
-
Contact your institution's emergency response team or local emergency services (e.g., 911).[7]
-
Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.
-
Scenario 3: The reaction involving this compound is unexpectedly vigorous or shows signs of a runaway reaction.
-
Problem: Potential for rapid temperature and pressure increase, leading to vessel failure and release of hazardous materials.
-
Solution:
-
If it is safe to do so, remove the heat source and apply external cooling (e.g., ice bath).
-
Alert a colleague and be prepared for an emergency shutdown of the experiment.
-
If the reaction cannot be brought under control, evacuate the area and follow your laboratory's emergency procedures.
-
Quantitative Data Summary
| Property | Value |
| Boiling Point | 68 - 69 °C |
| Flash Point | -7 °C |
| Storage Temperature | 2 - 8 °C is recommended for maintaining stability and purity.[2] Store below +30°C.[9] |
| Flammability Limits in Air | Lower: 2.0% Upper: 8.8% |
| Vapor Pressure | 120 mmHg @ 20 °C |
Experimental Protocols
General Handling Protocol:
-
Before starting any experiment, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Work exclusively within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ground all equipment to prevent static electricity discharge, which can ignite flammable vapors.[1]
-
Use the smallest quantity of the chemical necessary for the experiment.[7]
-
Ensure a fire extinguisher rated for flammable liquids is accessible.
-
Have spill cleanup materials readily available.
-
Clearly label all containers with the chemical name and associated hazards.[7]
Visual Workflow for Safe Handling and Storage
Caption: Safe handling and storage workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. E-Limit [elimit.online.worksafebc.com]
- 3. This compound (IARC Summary & Evaluation, Volume 63, 1995) [inchem.org]
- 4. walkerdowney.com [walkerdowney.com]
- 5. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. astate.edu [astate.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. merckmillipore.com [merckmillipore.com]
Addressing stability issues of 1-Chloro-2-methylpropene in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-2-methylpropene. The information is designed to help address stability issues encountered during experimental work.
Troubleshooting Guides & FAQs
This section addresses common problems and questions regarding the stability of this compound in solution.
Q1: My reaction yield is lower than expected when using this compound. What could be the cause?
A1: Lower than expected yields in reactions involving this compound are often due to its instability in solution. As an allylic chloride, it is susceptible to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, leading to its degradation. The primary degradation pathway in the presence of nucleophilic solvents (e.g., water, alcohols) is solvolysis.
Q2: I've noticed a decrease in the purity of my this compound stock solution over time. How can I prevent this?
A2: To maintain the purity of this compound, proper storage and handling are crucial. It should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Avoid exposure to moisture and atmospheric oxygen, as these can accelerate decomposition. For long-term storage, refrigeration is recommended.
Q3: My reaction mixture is becoming acidic. Is this related to the decomposition of this compound?
A3: Yes, an increase in acidity is a strong indicator of this compound decomposition, particularly through hydrolysis or alcoholysis. These reactions produce hydrochloric acid (HCl) as a byproduct, which can lower the pH of your reaction mixture. This pH change can, in turn, catalyze further degradation or affect the outcome of your primary reaction.
Q4: In which solvents is this compound most stable?
A4: this compound is most stable in non-polar, aprotic solvents such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform). Polar protic solvents like water, alcohols, and carboxylic acids should be used with caution and ideally just before use in a reaction, as they can participate in solvolysis reactions.
Q5: How does temperature affect the stability of this compound?
A5: Elevated temperatures significantly accelerate the decomposition of this compound. When heated, it can decompose and emit toxic fumes of hydrogen chloride.[2] Therefore, it is advisable to conduct reactions at the lowest effective temperature and to store the compound at reduced temperatures.
Data on Stability
While specific kinetic data for the decomposition of this compound is not extensively available in the literature, the following tables provide a qualitative and semi-quantitative understanding of its stability based on the general reactivity of allylic chlorides.
Table 1: Relative Stability of this compound in Different Solvent Types
| Solvent Type | Relative Stability | Primary Decomposition Pathway |
| Non-polar Aprotic | High | Minimal decomposition |
| Polar Aprotic | Moderate | Slow nucleophilic substitution |
| Polar Protic | Low | Solvolysis (SN1/E1) |
Table 2: Factors Influencing the Rate of Solvolysis of this compound
| Factor | Effect on Solvolysis Rate | Explanation |
| Solvent Polarity | Increases with increasing polarity | Polar solvents stabilize the carbocation intermediate in the SN1 pathway. |
| Solvent Nucleophilicity | Increases with increasing nucleophilicity | More nucleophilic solvents will react faster in both SN1 and SN2 pathways. |
| Temperature | Increases significantly with increasing temperature | Provides the activation energy for decomposition reactions. |
| Presence of Water | Increases | Water is a nucleophile that leads to hydrolysis. |
| pH | Can be complex; extremes in pH may accelerate degradation. | Acid can catalyze elimination, while strong bases can promote substitution and elimination. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Monitoring Decomposition by Titration of Liberated HCl
Objective: To quantify the extent of hydrolysis of this compound by titrating the hydrochloric acid produced.
Materials:
-
This compound solution in a suitable solvent (e.g., acetone)
-
Solvent for hydrolysis study (e.g., water, or a water/acetone mixture)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein or other suitable pH indicator
-
Erlenmeyer flasks, pipettes, burette
-
Constant temperature bath
Procedure:
-
Prepare a solution of this compound of known concentration in a non-hydrolytic solvent like acetone.
-
In a separate flask, place a known volume of the solvent in which you want to study the hydrolysis (e.g., a 50:50 water:acetone mixture). Equilibrate this flask in a constant temperature bath.
-
Initiate the reaction by adding a known volume of the this compound solution to the hydrolysis solvent. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and transfer it to a flask containing a small amount of cold, pure acetone to quench the reaction.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH used.
-
The concentration of HCl produced at each time point can be calculated, which corresponds to the amount of this compound that has decomposed.
Protocol 2: Analysis of Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound and its degradation products over time.
Materials:
-
This compound solution in the solvent of interest
-
Internal standard (a stable compound not present in the sample)
-
GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)
-
Vials for sampling
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the solvent to be studied.
-
Maintain the solution under the desired experimental conditions (e.g., specific temperature).
-
At various time points, take an aliquot of the solution and transfer it to a GC-MS vial.
-
Analyze the samples by GC-MS.
-
Identify the peaks corresponding to this compound, the internal standard, and any new peaks that appear over time, which are potential degradation products.
-
By comparing the peak area of this compound to that of the internal standard at each time point, the decrease in its concentration can be quantified. The identity of degradation products can be determined from their mass spectra.[1]
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Decomposition pathways of this compound.
Caption: General workflow for stability testing.
References
Technical Support Center: Troubleshooting Low Yields in Reactions Involving 1-Chloro-2-methylpropene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 1-Chloro-2-methylpropene. Low yields can arise from a variety of factors, including side reactions, suboptimal reaction conditions, and the inherent reactivity of the substrate. This guide aims to provide practical solutions to improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a complex mixture of products with a low yield of the desired compound. What are the likely side reactions?
A1: this compound is susceptible to several side reactions that can significantly lower the yield of your target molecule. The most common competing reactions are elimination and isomerization.
-
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form isobutylene, a volatile gas. This is particularly prevalent with strong, bulky bases. The use of a less hindered base or optimizing the reaction temperature can help minimize this side reaction.
-
Isomerization: Rearrangement of the double bond can occur, especially in the presence of acid or metal catalysts, leading to the formation of isomeric byproducts. Careful selection of catalysts and reaction conditions is crucial to prevent isomerization.
-
Dimerization/Oligomerization: In the presence of certain catalysts or under thermal stress, this compound can dimerize or oligomerize.
Q2: I am attempting a Grignard reaction with this compound, but the reaction is sluggish and the yield is poor. What can I do?
A2: Grignard reagent formation with vinyl chlorides like this compound can be challenging. Here are several troubleshooting steps:
-
Magnesium Activation: The surface of the magnesium turnings may be coated with an oxide layer, preventing the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or evolution of gas indicates activation.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (e.g., diethyl ether, THF).
-
Initiation: If the reaction does not start, gentle warming with a heat gun may be necessary. A small amount of pre-formed Grignard reagent from a previous successful batch can also be used as an initiator.
-
Wurtz Coupling: A common side reaction is the coupling of two molecules of the alkyl halide (Wurtz coupling). This can be minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Q3: My Suzuki coupling reaction with this compound is not proceeding to completion. How can I optimize the reaction?
A3: Suzuki coupling of vinyl chlorides requires careful optimization of the catalyst system and reaction conditions.
-
Catalyst and Ligand Selection: Palladium-based catalysts are commonly used. For vinyl chlorides, electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or Sphos, can be effective in promoting the oxidative addition step, which is often the rate-limiting step for chlorides.[1][2]
-
Base: The choice of base is critical. Stronger bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate.[3][4]
-
Solvent: A combination of an organic solvent (e.g., isopropanol, THF, dioxane) and water is often used. The optimal solvent system can significantly impact the reaction rate and yield.
-
Temperature: While some Suzuki reactions can proceed at room temperature with highly active catalysts, heating is often necessary for less reactive chlorides.[1][2] However, excessive heat can lead to catalyst decomposition and side reactions.
Q4: I am observing a significant amount of homocoupling of my boronic acid in my Suzuki reaction. How can I prevent this?
A4: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen. To minimize this:
-
Degassing: Thoroughly degas all solvents and reagents by bubbling an inert gas (e.g., argon or nitrogen) through them before use.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions.
Troubleshooting Flowchart for Low Yields
Caption: Troubleshooting workflow for low yields.
Data on Reaction Conditions and Yields
Due to the limited availability of specific quantitative data for reactions involving this compound in publicly accessible literature, the following table provides a general overview of conditions that have been found to be effective for similar vinyl chlorides in Suzuki-Miyaura coupling reactions. These can serve as a starting point for optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 80 | Good to Excellent | Effective for a range of vinyl chlorides.[1][2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Isopropanol/Water | 60-80 | Good | Minimizes protodeboronation of heteroaryl boronic acids.[3][4] |
| Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | 100 | Moderate to Good | Suitable for some vinyl triflates, may require higher temperatures for chlorides. |
Key Experimental Protocols
Below are generalized experimental protocols that can be adapted for reactions with this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Grignard Reagent Formation
Objective: To prepare a Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add enough anhydrous solvent to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.
-
Add a small portion of the halide solution to initiate the reaction. Onset is indicated by bubbling and a gentle reflux. Gentle warming may be required.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium is consumed.
-
The Grignard reagent is now ready for use in the subsequent reaction.
Caption: Grignard reagent preparation workflow.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple this compound with a boronic acid.
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(t-Bu)₃)
-
Base (e.g., CsF)
-
Degassed solvent (e.g., Dioxane)
-
Schlenk flask or similar reaction vessel, condenser, magnetic stirrer
-
Inert gas supply
Procedure:
-
To the reaction vessel under an inert atmosphere, add the boronic acid (1.2 equivalents), the base (2.0 equivalents), the palladium catalyst (e.g., 1-5 mol %), and the ligand (e.g., 2-10 mol %).
-
Add the degassed solvent.
-
Add this compound (1.0 equivalent).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Impact of steric hindrance on 1-chloro-2-methylpropane reactivity
Technical Support Center: 1-Chloro-2-methylpropane Reactivity
Welcome to the technical support center for experiments involving 1-chloro-2-methylpropane. This guide provides answers to frequently asked questions and troubleshooting advice for common issues related to the steric hindrance and reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is 1-chloro-2-methylpropane so unreactive in S(_N)2 reactions, even though it is a primary alkyl halide?
A1: Although 1-chloro-2-methylpropane is a primary alkyl halide, its structure features significant steric hindrance. The carbon atom adjacent to the electrophilic carbon is a tertiary carbon, creating a bulky group (a tert-butyl-like group).[1] This bulkiness physically blocks the required backside attack of the nucleophile, which is essential for the S(_N)2 mechanism.[1] This steric hindrance raises the energy of the transition state, dramatically slowing the reaction rate compared to unhindered primary alkyl halides like 1-chlorobutane.[1][2]
Q2: Can 1-chloro-2-methylpropane undergo an S(_N)1 reaction?
A2: It is highly unlikely for 1-chloro-2-methylpropane to undergo a standard S(_N)1 reaction. The S(_N)1 mechanism proceeds through a carbocation intermediate. If the chlorine atom were to leave, it would form a primary carbocation, which is very unstable and requires a high amount of energy to form. Therefore, this pathway is not favored.[3] While tertiary alkyl halides readily undergo S(_N)1 reactions due to the formation of a stable tertiary carbocation, primary halides do not.[4]
Q3: Is an E2 (bimolecular elimination) reaction a viable pathway for 1-chloro-2-methylpropane?
A3: E2 reactions are also significantly hindered for 1-chloro-2-methylpropane. The E2 mechanism requires a base to abstract a proton from a beta-carbon (the carbon adjacent to the one with the leaving group). The bulky methyl groups that hinder the S(_N)2 attack also impede the approach of a base to the beta-hydrogens, making the E2 pathway slow. For an E2 reaction to occur, the base must approach a β-hydrogen, and the bulky structure makes this difficult.
Q4: How does the reactivity of 1-chloro-2-methylpropane compare to other alkyl halides in S(_N)2 reactions?
A4: The reactivity of 1-chloro-2-methylpropane is exceptionally low for a primary alkyl halide due to steric hindrance. Its reactivity is significantly lower than that of 1-chlorobutane and is more comparable to, or even lower than, some secondary alkyl halides. Branching near the reaction center, even on the beta-carbon, drastically reduces S(_N)2 reaction rates.[2][5]
Data Presentation
The following table summarizes the relative reactivity of various alkyl halides in S(_N)2 reactions, highlighting the impact of steric hindrance.
| Alkyl Halide | Structure | Type | Relative S(_N)2 Rate (Approx.) | Key Factor |
| Methyl Bromide | CH(_3)Br | Methyl | ~1200 | No steric hindrance |
| 1-Bromobutane | CH(_3)CH(_2)CH(_2)CH(_2)Br | Primary | ~40 | Minimal steric hindrance |
| 1-Chloro-2-methylpropane | (CH(_3))(_2)CHCH(_2)Cl | Primary (Hindered) | ~0.6 | Significant β-branching steric hindrance[5] |
| 2-Bromopropane | (CH(_3))(_2)CHBr | Secondary | ~1 | α-carbon substitution |
| 2-Bromo-2-methylpropane | (CH(_3))(_3)CBr | Tertiary | Negligible | Severe steric hindrance at α-carbon[5] |
Note: Relative rates are approximate and compiled for comparison to illustrate the principles of steric hindrance. Actual rates depend on the specific nucleophile, solvent, and temperature.
Troubleshooting Guide
Issue 1: My S(_N)2 reaction with 1-chloro-2-methylpropane is extremely slow or shows no product formation.
-
Cause: This is the expected outcome due to the severe steric hindrance of the substrate, which strongly disfavors the S(_N)2 mechanism.[1]
-
Troubleshooting Steps:
-
Increase Temperature: Heating the reaction mixture provides more kinetic energy to overcome the high activation energy barrier. However, be aware that this can also promote competing elimination (E2) reactions.
-
Use a Stronger, Less Hindered Nucleophile: Employ a small but potent nucleophile (e.g., azide, cyanide) to maximize the chance of a successful backside attack.
-
Optimize Solvent: Use a polar aprotic solvent like DMSO or DMF. These solvents solvate the cation of the nucleophilic salt but leave the nucleophile "naked" and more reactive.[6]
-
Consider an Alternative Substrate: If the synthesis allows, the most effective solution is to choose a less hindered substrate. For example, if the goal is to add a butyl group, using 1-chlorobutane instead would be far more efficient for an S(_N)2 reaction.
-
Issue 2: My reaction is producing a mixture of substitution and elimination products.
-
Cause: When forcing a reaction with a hindered substrate like 1-chloro-2-methylpropane, especially at higher temperatures, the distinction between substitution and elimination pathways can blur. Strong, bulky bases will favor elimination, while strong, non-bulky nucleophiles might yield some substitution product.
-
Troubleshooting Steps:
-
To Favor S(_N)2:
-
Use a strong, non-basic nucleophile (e.g., I(^-), Br(^-), N(_3)(^-)).
-
Keep the reaction temperature as low as feasible.
-
-
To Favor E2:
-
Use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK). A bulky base can more easily access the peripheral β-hydrogens than the sterically shielded α-carbon.
-
Increase the reaction temperature.
-
-
Issue 3: I am observing unexpected rearranged products.
-
Cause: While a primary carbocation is too unstable to form readily, under forcing conditions (e.g., in the presence of a Lewis acid or in a highly polar, ionizing solvent), a carbocation might form and then immediately undergo a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. This would lead to products with a rearranged carbon skeleton.
-
Troubleshooting Steps:
-
Avoid S(_N)1 Conditions: Do not use polar protic solvents (like water or ethanol) or Lewis acids if you want to avoid rearrangement.
-
Stick to S(_N)2/E2 Conditions: Use a high concentration of a strong nucleophile or base to promote a bimolecular mechanism, which does not involve a carbocation intermediate and thus prevents rearrangements.
-
Visualizations
Reaction Pathway Analysis
Steric Hindrance in S(_N)2 Attack
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Attempted S(_N)2 Substitution with Sodium Azide
-
Objective: To synthesize 1-azido-2-methylpropane. This protocol is designed to maximize the chances of S(_N)2 substitution despite the substrate's steric hindrance.
-
Materials:
-
1-chloro-2-methylpropane
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF, anhydrous)
-
Drying tube (e.g., with CaCl(_2))
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)
-
-
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Attach a drying tube to the top of the condenser.
-
Reagents: In the flask, dissolve sodium azide (1.5 equivalents) in anhydrous DMF.
-
Reaction Initiation: Add 1-chloro-2-methylpropane (1.0 equivalent) to the stirred solution.
-
Heating: Heat the reaction mixture to 80-100°C. The high temperature is necessary to attempt to overcome the activation energy.
-
Monitoring: Monitor the reaction progress over 24-48 hours using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture. Expect a slow conversion rate.
-
Workup: After completion (or when no further conversion is observed), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by fractional distillation if necessary.
-
Protocol 2: E2 Elimination with Potassium tert-Butoxide
-
Objective: To synthesize 2-methylpropene via an E2 reaction.
-
Materials:
-
1-chloro-2-methylpropane
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (anhydrous)
-
Reaction flask, distillation head, condenser, receiving flask (cooled)
-
-
Procedure:
-
Setup: In a round-bottom flask, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.
-
Reaction: Add 1-chloro-2-methylpropane (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Heating & Distillation: Gently heat the mixture. The product, 2-methylpropene, is a low-boiling gas (b.p. -7°C) and will distill out of the reaction mixture as it is formed.
-
Collection: Pass the gas through a condenser and collect it in a cold trap or a cooled receiving flask.
-
Analysis: The collected product can be identified by its boiling point and spectroscopic methods (e.g., NMR spectroscopy of a solution in a deuterated solvent). Note: Due to the hindered nature of the substrate, this reaction may still be slower than with a less hindered halide.
-
References
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. ocw.uci.edu [ocw.uci.edu]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Managing 3-Chloro-2-methylpropene and Its Impurities
Welcome to the technical support center for 3-chloro-2-methylpropene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, analysis, and purification of 3-chloro-2-methylpropene, with a focus on managing common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 3-chloro-2-methylpropene?
A1: The most common impurity in commercial grades of 3-chloro-2-methylpropene is its isomer, 1-chloro-2-methylpropene (isocrotyl chloride).[1][2] Technical grades are typically available in purities ranging from 95% to 98%.[1][2] Depending on the synthesis route, which is often the chlorination of 2-methyl-1-propene (isobutylene), other chlorinated byproducts may be present in trace amounts.[1] Additionally, exposure to light and/or heat can lead to the formation of dimeric impurities.[1]
Q2: How can I identify and quantify impurities in my 3-chloro-2-methylpropene sample?
A2: The recommended method for identifying and quantifying volatile and semi-volatile impurities in 3-chloro-2-methylpropene is gas chromatography-mass spectrometry (GC-MS).[1][2] This technique separates the different components of your sample, which can then be identified by their unique mass spectra and retention times. For accurate quantification, it is advisable to use a calibration curve with certified reference standards of the expected impurities.
Q3: My reaction with 3-chloro-2-methylpropene is failing or giving low yields. What could be the cause?
A3: Several factors could contribute to reaction failure or low yields:
-
Reagent Purity: The presence of impurities, particularly the isomeric this compound, can lead to side reactions and the formation of undesired products.
-
Reaction Conditions: 3-chloro-2-methylpropene is incompatible with strong bases and can react with water at elevated temperatures.[3][4] Ensure your reaction medium is dry and free from strong bases if they are not part of your intended reaction.
-
Polymerization: This reagent can polymerize upon exposure to light or heat, or in the presence of certain initiators.[5] This will result in a decrease in the concentration of the monomeric reactant and potentially the formation of a viscous or solid mass in your reaction vessel.
-
Degradation: The compound can degrade in the presence of light and is sensitive to oxidation.[3][4] It is also susceptible to degradation by hydroxyl radicals and ozone in the air.[1]
Q4: What are the optimal storage conditions for 3-chloro-2-methylpropene to minimize degradation and impurity formation?
A4: To ensure the stability of 3-chloro-2-methylpropene, it should be stored in a cool, dark, and well-ventilated place, away from sources of ignition.[6] The container should be tightly sealed to prevent exposure to moisture and air.[6] It is often supplied with a stabilizer, such as Stearyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate, to inhibit polymerization.[7]
Troubleshooting Guides
Guide 1: Unexpected Peaks in GC-MS Analysis
| Symptom | Possible Cause | Suggested Action |
| Peak with m/z consistent with an isomer of the starting material. | Presence of this compound, a common impurity. | Confirm the identity by comparing the retention time and mass spectrum with a known standard of this compound. If necessary, purify the starting material using fractional distillation. |
| Broad peaks or a rising baseline. | Polymerization of the starting material or sample degradation in the injector port. | Lower the injector port temperature. Ensure the sample is fresh and has been stored correctly. Check for the presence of a stabilizer. |
| Peaks corresponding to higher molecular weight species. | Dimerization or oligomerization of 3-chloro-2-methylpropene. | This can occur during storage, especially if exposed to light or heat. Purification by distillation is recommended. |
| Peaks indicating hydrolysis products (e.g., 2-methyl-2-propen-1-ol). | The sample has been exposed to moisture, potentially at elevated temperatures. | Ensure all solvents and reagents are anhydrous. Store 3-chloro-2-methylpropene under an inert atmosphere. |
Guide 2: Reaction Troubleshooting
| Symptom | Possible Cause | Suggested Action |
| Reaction mixture turns viscous or solidifies. | Polymerization of 3-chloro-2-methylpropene. | Ensure the reaction is performed in the absence of light and at the recommended temperature. Check for incompatible reagents that could initiate polymerization. |
| Formation of multiple, difficult-to-separate products. | Competing side reactions due to impurities or reaction conditions. The isomeric impurity, this compound, may react to form different products. | Purify the starting material before use. Optimize reaction conditions (temperature, solvent, reaction time) to favor the desired product. Consider using a milder base or different nucleophile if applicable to your synthesis. |
| Reaction does not proceed to completion. | Deactivation of reagents or insufficient reactivity. | Check the purity and activity of all reagents. Ensure the reaction temperature is appropriate for the specific transformation. If it's a nucleophilic substitution, consider a more potent nucleophile or a solvent that enhances its reactivity. |
| Inconsistent results between batches. | Variability in the purity of 3-chloro-2-methylpropene. | Analyze each new batch of starting material for purity and impurity profile by GC-MS before use. |
Data on Common Impurities
| Impurity Name | Structure | CAS Number | Typical Concentration in Technical Grade | Boiling Point (°C) |
| This compound | CH₃C(Cl)=CHCH₃ | 513-37-1 | 2-5% | 68 |
| Dimeric species | (C₄H₇Cl)₂ | N/A | Low concentrations, increases with improper storage | > Boiling point of monomer |
Experimental Protocols
Protocol 1: GC-MS Analysis of 3-Chloro-2-methylpropene Purity
Objective: To determine the purity of a 3-chloro-2-methylpropene sample and identify and quantify the major impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Capillary Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Sample Preparation:
-
Prepare a 1% (v/v) solution of the 3-chloro-2-methylpropene sample in a suitable solvent (e.g., dichloromethane or hexane).
-
If quantitative analysis is required, prepare a series of calibration standards of 3-chloro-2-methylpropene and any known impurities (e.g., this compound) in the same solvent.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 35-300
-
Data Analysis:
-
Identify the main peak corresponding to 3-chloro-2-methylpropene based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST) and, if possible, with the spectra of known standards.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks. For more accurate results, use the calibration curves for quantification.
Protocol 2: Purification of 3-Chloro-2-methylpropene by Fractional Distillation
Objective: To remove impurities such as this compound and dimers from technical grade 3-chloro-2-methylpropene.
Materials:
-
Crude 3-chloro-2-methylpropene
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Fractional distillation apparatus with a Vigreux column
-
Heating mantle and stirrer
-
Ice bath
Procedure:
-
Washing:
-
In a separatory funnel, wash the crude 3-chloro-2-methylpropene with an equal volume of 5% NaHCO₃ solution to neutralize any acidic impurities. Vent frequently as CO₂ may be generated.
-
Separate the organic layer.
-
Wash the organic layer with an equal volume of deionized water.
-
Separate the organic layer.
-
-
Drying:
-
Transfer the washed organic layer to a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ and swirl until the drying agent no longer clumps together.
-
Filter the dried liquid to remove the drying agent.
-
-
Fractional Distillation:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Transfer the dried 3-chloro-2-methylpropene to the distillation flask. Add a few boiling chips.
-
Heat the flask gently using a heating mantle.
-
Collect the fraction that distills at or near the boiling point of 3-chloro-2-methylpropene (71-72 °C).[6] The isomeric impurity, this compound, has a slightly lower boiling point and should distill first.
-
Collect the purified product in a receiver cooled in an ice bath to minimize evaporation.
-
-
Analysis:
-
Analyze the purified fraction by GC-MS (using Protocol 1) to confirm its purity.
-
Visualizations
Caption: Workflow for purity analysis and purification of 3-chloro-2-methylpropene.
Caption: Troubleshooting logic for reactions involving 3-chloro-2-methylpropene.
References
- 1. certifico.com [certifico.com]
- 2. 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3-Chloro-2-methylpropene | 563-47-3 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 3-Chloro-2-methyl-1-propene | 563-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: 1-Chloro-2-methylpropene Reaction Monitoring by GC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals monitoring 1-chloro-2-methylpropene reactions using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not seeing a peak for this compound?
A1: The absence of a peak can stem from several issues:
-
Low Concentration: The analyte concentration in your sample may be below the instrument's detection limit. Consider concentrating your sample using techniques like Solid Phase Extraction (SPE) or nitrogen blowdown.[1][2]
-
Injector Leak: A leak in the injector system can prevent the sample from reaching the column.[3] Perform a leak check.
-
Improper Injection: Inconsistent or incorrect injection technique can lead to variable or absent peaks.[4] If using an autosampler, check the syringe and injection volume settings.
-
System Activity: Active sites in the inlet liner or the front of the GC column can irreversibly adsorb the analyte. Try replacing the inlet liner or trimming the first few centimeters of the column.[3][5]
-
Detector Issues: Ensure the mass spectrometer is properly tuned and the detector is functioning correctly. A detector-sample mismatch can also be a cause.[3]
Q2: My this compound peak is tailing. What is the cause and how can I fix it?
A2: Peak tailing is a common issue, often caused by:
-
Active Sites: Polar, active sites in the system (e.g., in the liner or on the column) can interact with the analyte, causing it to elute slowly and asymmetrically. The solution is to replace the liner with a deactivated one and/or trim the analytical column.[5][6]
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites. Baking out the column at a high temperature (within its specified limit) can help, but trimming it is often more effective.[3]
-
Solvent Mismatch: Injecting a polar solvent (like methanol) onto a non-polar column can cause poor analyte focusing and lead to peak distortion, including tailing.[7] Ensure your solvent is compatible with the column's stationary phase.
Q3: I am seeing "ghost peaks" in my chromatogram. Where are they coming from?
A3: Ghost peaks are extraneous peaks that are not part of your sample. Common sources include:
-
Carryover: Residue from a previous, more concentrated sample is retained in the syringe or injector and elutes in a subsequent run. Run a blank solvent injection to confirm. To resolve this, optimize autosampler wash parameters.[8]
-
Septum Bleed: Small particles from a degrading injector septum can enter the liner and release volatile compounds during the run. Use high-quality septa and replace them regularly.[9]
-
Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the solvent used for sample dilution can introduce contaminants.[7] Ensure high-purity gas and solvents are used.
Q4: The retention time for my analyte is shifting between runs. Why is this happening?
A4: Retention time instability compromises reliable peak identification. The primary causes are:
-
Carrier Gas Flow Fluctuation: Leaks in the system or a faulty pressure regulator can cause the carrier gas flow rate to vary.[4][9] Use an electronic leak detector to check for leaks and verify the flow rate with a flow meter.
-
Inconsistent Oven Temperature: The GC oven must reproduce the temperature program precisely for every run.[4] Ensure the oven is properly calibrated and that the ambient laboratory temperature is stable.
-
Column Degradation: As the stationary phase degrades over time, retention times can shift. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[10]
Q5: How can I be sure the peak I'm seeing is this compound and not an isomer like 3-chloro-2-methylpropene?
A5: Distinguishing between isomers requires careful examination of the mass spectrum. While isomers of C4H7Cl will have the same molecular ion peaks (m/z 90 and 92), their fragmentation patterns will differ due to structural differences that affect ion stability. The base peak (the most abundant ion) is often the key differentiator. For example, the isomer 2-chloro-2-methylpropane is known to produce a very stable tertiary carbocation at m/z 57, which is its base peak.[11] Compare your experimental mass spectrum with a library spectrum (e.g., NIST) for this compound to confirm its identity.[12][13]
Experimental Protocols
Detailed Methodology: GC-MS Analysis of this compound
This protocol provides a general framework. Optimization of specific parameters may be required based on the reaction matrix and instrument used.
1. Sample Preparation (Reaction Quench & Dilution)
-
Objective: To stop the reaction and prepare a sample suitable for GC-MS injection.
-
Procedure:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a clean glass vial containing a suitable volatile organic solvent (e.g., 950 µL of dichloromethane or hexane).[1][14] This achieves a 1:20 dilution.
-
If the sample contains solid particles or is cloudy, centrifuge the vial and transfer the clear supernatant to a new autosampler vial.[15] Alternatively, filter the sample through a 0.22 µm syringe filter.[14]
-
The target concentration for analysis should be around 0.1 to 10 µg/mL.[15] Further dilution may be necessary.
-
2. GC-MS Instrumentation and Parameters
-
Objective: To chromatographically separate this compound from other reaction components and detect it with the mass spectrometer.
-
Typical Parameters: The following table outlines a starting point for method development.
| Parameter | Recommended Setting |
| GC System | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[16] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 50:1 ratio depending on concentration)[15][17] |
| Oven Program | Initial: 50°C, hold for 2 min. Ramp: 15°C/min to 250°C. Hold: 5 min.[18] |
| MS Transfer Line Temp | 280 °C[17] |
| Ion Source Temp | 230 °C (Electron Ionization - EI)[17] |
| Ionization Energy | 70 eV |
| MS Scan Mode | Full Scan (m/z 35-300) for identification |
| MS SIM Mode | For quantification, monitor target ion (m/z 55) and qualifier ions (e.g., m/z 90, 39)[13][16] |
Data Presentation
Table 1: Key Mass Fragments for C4H7Cl Isomers
This table helps differentiate this compound from a common structural isomer based on its mass spectrum. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M+ and M+2 peaks.[11]
| Compound | Molecular Ion (M+) m/z | Key Fragment Ions (m/z) | Base Peak (m/z) |
| This compound | 90 / 92 | 75, 55, 39 | 55[12][13] |
| 1-Chloro-2-methylpropane | 92 / 94 | 77/79, 57, 56, 49/51 | 43[19] |
| 2-Chloro-2-methylpropane | 92 / 94 | 77/79, 57 | 57[11] |
Visualizations
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. organomation.com [organomation.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 5. youtube.com [youtube.com]
- 6. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 1-Propene, 1-chloro-2-methyl- [webbook.nist.gov]
- 13. 1-Propene, 1-chloro-2-methyl- | C4H7Cl | CID 10555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 15. uoguelph.ca [uoguelph.ca]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. mdpi.com [mdpi.com]
- 19. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 1-Chloro-2-methylpropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the qualitative and quantitative characterization of 1-Chloro-2-methylpropene (isocrotyl chloride), a volatile organohalide. The selection of an appropriate analytical method is critical for ensuring product purity, monitoring reaction kinetics, and conducting safety assessments. This document outlines the principles, experimental protocols, and performance characteristics of several spectroscopic and chromatographic methods.
Introduction to this compound
This compound is a colorless to brown liquid with the chemical formula C₄H₇Cl.[1] It is primarily used in research and as an intermediate in chemical synthesis. Due to its volatile nature and classification as a possible human carcinogen (Group 2B), accurate and sensitive analytical methods are essential for its detection and quantification.[1][2]
Primary Analytical Techniques
The most common methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for confident identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. It provides a characteristic "fingerprint" of a compound, making it useful for identification and quality control.
Alternative Analytical Methods
Beyond the primary techniques, other methods can be employed for the characterization of volatile organohalides.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It is particularly useful for analyzing bonds with a change in polarizability, such as C=C and C-Cl bonds.
Ion Mobility Spectrometry (IMS)
Ion Mobility Spectrometry separates ions in the gas phase based on their size and shape. It is a rapid and sensitive technique that can be used for the detection of volatile organic compounds, including chlorinated hydrocarbons.[3][4]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of this compound.
| Method | Principle | Typical Use | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) |
| GC-MS | Separation by chromatography, detection by mass-to-charge ratio | Identification and quantification of volatile compounds in complex mixtures | ~62 ng/m³ (in air)[1], sub-µg/L in water[5] | Typically 3-5x LOD | >0.99[5] | <10% |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Structural elucidation and quantitative analysis of major components | ~10 µM | Dependent on desired accuracy | >0.99 | <2% |
| ¹³C NMR | Nuclear spin transitions of the ¹³C isotope | Structural elucidation | Higher than ¹H NMR | Not typically used for quantification | - | - |
| FTIR | Absorption of infrared radiation by molecular vibrations | Functional group identification, qualitative analysis | mg/mL to µg/mL range | Dependent on analyte and matrix | Can be linear with calibration | Variable |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Structural fingerprinting, complementary to IR | Generally less sensitive than FTIR | Not typically used for trace quantification | - | - |
| Ion Mobility Spectrometry | Separation of gas-phase ions by mobility | Rapid screening and detection of volatile compounds | µg/L range for chlorinated hydrocarbons in water[3] | - | - | - |
Experimental Protocols
Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of this compound in liquid or solid matrices.
1. Sample Preparation:
-
Place a precisely weighed or measured amount of the sample into a headspace vial.
-
For solid samples, dissolve in a suitable solvent (e.g., methanol). For liquid samples, direct injection or dilution may be appropriate.
-
Seal the vial with a septum and cap.
2. GC-MS Parameters:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Injector: Headspace autosampler.
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[6]
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Mass Range: m/z 35-150.
-
Data Acquisition: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Data Analysis:
-
Identify this compound by its retention time and comparison of the mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum of this compound will show characteristic fragments.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
¹H NMR Spectroscopy
This protocol is for the structural confirmation and quantification of this compound as a neat liquid or in solution.
1. Sample Preparation:
-
For a neat liquid, use a capillary insert in a standard 5 mm NMR tube.
-
For a solution, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[7]
-
Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
2. NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 5 seconds (for quantitative analysis, ensure full relaxation of all protons)
-
Number of Scans: 8-16, depending on the concentration.
-
3. Data Analysis:
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase the spectrum and calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative ratios of different protons. The expected signals for this compound are a singlet for the vinyl proton and singlets for the two methyl groups.
-
For quantitative analysis, compare the integral of an analyte peak to the integral of a known amount of an internal standard.
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This protocol is suitable for the rapid, qualitative analysis of liquid this compound.
1. Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of the liquid this compound directly onto the ATR crystal.
2. FTIR Spectrometer Parameters:
-
Spectrometer: FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
3. Data Analysis:
-
The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule.
-
Key characteristic peaks for this compound would include C-H stretching and bending, C=C stretching, and C-Cl stretching vibrations.
-
Compare the obtained spectrum with a reference spectrum for identification.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the primary analytical techniques.
References
- 1. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (IARC Summary & Evaluation, Volume 63, 1995) [inchem.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Comparative Reactivity of 1-Chloro-2-methylpropene and Other Alkyl Halides: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-chloro-2-methylpropene against a selection of common alkyl halides: tert-butyl chloride, isopropyl chloride, and n-butyl chloride. The comparative analysis is supported by established principles of organic chemistry and outlines experimental protocols for verifying these reactivity differences in a laboratory setting. This document is intended to assist researchers in selecting appropriate reagents and understanding the mechanistic pathways involved in nucleophilic substitution and elimination reactions.
Executive Summary
This compound, a vinylic halide, exhibits significantly lower reactivity in traditional nucleophilic substitution reactions (SN1 and SN2) compared to its saturated alkyl halide counterparts. This inertness is attributed to the electronic and structural properties inherent to the double bond. In contrast, saturated alkyl halides display a clear hierarchy of reactivity based on the substitution of the carbon atom bearing the halogen. This guide will delve into the mechanistic underpinnings of these differences and provide the necessary protocols to observe them experimentally.
Theoretical Background: A Mechanistic Overview
The reactivity of alkyl halides in nucleophilic substitution and elimination reactions is primarily dictated by the structure of the alkyl group, the nature of the leaving group, the strength of the nucleophile/base, and the solvent. The two primary mechanisms for nucleophilic substitution are SN1 (unimolecular) and SN2 (bimolecular), while the main elimination pathways are E1 (unimolecular) and E2 (bimolecular).
-
SN1/E1 Reactions: These reactions proceed through a carbocation intermediate. The rate of these reactions is primarily dependent on the stability of this carbocation. Tertiary alkyl halides, which form the most stable carbocations, are the most reactive in SN1 and E1 reactions.[1][2]
-
SN2 Reactions: This is a concerted, one-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The rate of SN2 reactions is highly sensitive to steric hindrance. Consequently, primary alkyl halides are the most reactive, and tertiary alkyl halides are the least reactive.[1][3]
-
E2 Reactions: This is a concerted, one-step elimination reaction that requires a strong base. The rate is influenced by the strength of the base and the substitution of the alkyl halide.
This compound: As a vinylic halide, the chlorine atom is directly attached to an sp2-hybridized carbon of the double bond. This configuration makes it generally unreactive in both SN1 and SN2 reactions under normal conditions.
-
SN1 Inactivity: The formation of a vinylic carbocation is highly unfavorable, making the SN1 pathway energetically inaccessible.
-
SN2 Inactivity: A backside attack by a nucleophile is sterically hindered by the p-orbitals of the double bond and the electron density of the pi system, effectively preventing the SN2 mechanism.
While direct nucleophilic substitution on vinylic halides is difficult, reactions can sometimes be achieved under forcing conditions or through alternative pathways like nucleophilic vinylic substitution (SNV), which involves different mechanisms such as addition-elimination or the formation of organometallic intermediates.
Data Presentation: Comparative Reactivity
The following tables summarize the expected relative reactivities of this compound and other selected alkyl halides in common nucleophilic substitution reactions. The data is based on established chemical principles.
Table 1: Relative Reactivity in SN2 Reactions (Reaction with Sodium Iodide in Acetone)
| Alkyl Halide | Structure | Classification | Expected Reactivity |
| n-Butyl chloride | CH3CH2CH2CH2Cl | Primary | High |
| Isopropyl chloride | (CH3)2CHCl | Secondary | Moderate |
| tert-Butyl chloride | (CH3)3CCl | Tertiary | Very Low / No Reaction |
| This compound | (CH3)2C=CHCl | Vinylic | No Reaction |
Table 2: Relative Reactivity in SN1 Reactions (Solvolysis in Ethanol)
| Alkyl Halide | Structure | Classification | Expected Reactivity |
| tert-Butyl chloride | (CH3)3CCl | Tertiary | High |
| Isopropyl chloride | (CH3)2CHCl | Secondary | Moderate |
| n-Butyl chloride | CH3CH2CH2CH2Cl | Primary | Very Low / No Reaction |
| This compound | (CH3)2C=CHCl | Vinylic | No Reaction |
Experimental Protocols
The following protocols describe experiments to qualitatively compare the reactivity of the selected alkyl halides.
Experiment 1: Comparison of Reactivity via SN2 Reaction
Objective: To compare the relative rates of reaction of n-butyl chloride, isopropyl chloride, tert-butyl chloride, and this compound with sodium iodide in acetone. The formation of a precipitate (sodium chloride) indicates a reaction has occurred.
Materials:
-
n-Butyl chloride
-
Isopropyl chloride
-
tert-Butyl chloride
-
This compound
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Test tubes and rack
-
Pipettes or droppers
-
Water bath
Procedure:
-
Label four clean, dry test tubes, one for each alkyl halide.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Add 4-5 drops of the respective alkyl halide to each test tube.
-
Shake each tube to ensure thorough mixing.
-
Observe the tubes for the formation of a precipitate at room temperature. Record the time of the first appearance of any cloudiness or precipitate.
-
If no reaction is observed after 5-10 minutes at room temperature, place the test tubes in a warm water bath (approximately 50°C) and continue to observe for any changes.
Experiment 2: Comparison of Reactivity via SN1 Reaction
Objective: To compare the relative rates of solvolysis of n-butyl chloride, isopropyl chloride, tert-butyl chloride, and this compound in an ethanolic silver nitrate solution. The formation of a precipitate (silver chloride) indicates the formation of a carbocation intermediate and thus an SN1 reaction.
Materials:
-
n-Butyl chloride
-
Isopropyl chloride
-
tert-Butyl chloride
-
This compound
-
0.1 M solution of silver nitrate in ethanol
-
Test tubes and rack
-
Pipettes or droppers
-
Water bath
Procedure:
-
Label four clean, dry test tubes, one for each alkyl halide.
-
Add 2 mL of the 0.1 M ethanolic silver nitrate solution to each test tube.
-
Add 4-5 drops of the respective alkyl halide to each test tube.
-
Shake each tube to ensure thorough mixing.
-
Observe the tubes for the formation of a precipitate at room temperature. Record the time of the first appearance of any cloudiness or precipitate.
-
If no reaction is observed after 5-10 minutes at room temperature, place the test tubes in a warm water bath (approximately 50°C) and continue to observe for any changes.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and the experimental workflow.
References
Spectroscopic Analysis of 1-Chloro-2-methylpropene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of 1-chloro-2-methylpropene, a valuable reagent and intermediate in organic synthesis. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to facilitate its unambiguous identification and differentiation from isomeric impurities. Comparative data for its structural isomers, 1-chloro-2-methylpropane and 3-chloro-2-methylpropene, are provided to highlight the distinguishing spectroscopic features.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its common isomers.
¹H NMR Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 6.07 | Singlet | 1H | =CHCl |
| 1.86 | Singlet | 3H | =C-CH₃ | |
| 1.77 | Singlet | 3H | =C-CH₃ | |
| 1-Chloro-2-methylpropane [1] | 3.39 | Doublet | 2H | -CH₂Cl |
| 2.06 | Multiplet | 1H | -CH- | |
| 1.03 | Doublet | 6H | -C(CH₃)₂ | |
| 3-Chloro-2-methylpropene | 5.09 | Singlet | 1H | =CH₂ (cis to C-Cl) |
| 4.99 | Singlet | 1H | =CH₂ (trans to C-Cl) | |
| 4.04 | Singlet | 2H | -CH₂Cl | |
| 1.80 | Singlet | 3H | -CH₃ |
¹³C NMR Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound [2] | 134.0 | =C(CH₃)₂ |
| 118.5 | =CHCl | |
| 22.5 | =C-CH₃ | |
| 21.8 | =C-CH₃ | |
| 1-Chloro-2-methylpropane [3][4] | 53.5 | -CH₂Cl |
| 31.5 | -CH- | |
| 20.0 | -C(CH₃)₂ | |
| 3-Chloro-2-methylpropene [5] | 141.6 | =C(CH₃) |
| 116.1 | =CH₂ | |
| 49.6 | -CH₂Cl | |
| 19.8 | -CH₃ |
IR Spectroscopy Data Comparison (Liquid Film)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound [6] | ~3050 | =C-H stretch |
| ~2950-2850 | C-H stretch (alkyl) | |
| ~1660 | C=C stretch | |
| ~850 | =C-H bend (out-of-plane) | |
| ~750 | C-Cl stretch | |
| 1-Chloro-2-methylpropane [7] | ~2960-2870 | C-H stretch (alkyl) |
| ~1470, ~1370 | C-H bend (alkyl) | |
| ~790 | C-Cl stretch | |
| 3-Chloro-2-methylpropene [8] | ~3080 | =C-H stretch |
| ~2950-2850 | C-H stretch (alkyl) | |
| ~1650 | C=C stretch | |
| ~890 | =C-H bend (out-of-plane) | |
| ~740 | C-Cl stretch |
Mass Spectrometry Data Comparison (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Interpretation |
| This compound [9] | 90/92 (M⁺, M⁺+2) | 75 ([M-CH₃]⁺), 55 ([M-Cl]⁺, base peak), 39 |
| 1-Chloro-2-methylpropane [10] | 92/94 (M⁺, M⁺+2) | 57 ([M-Cl]⁺), 43 ([C₃H₇]⁺, base peak), 41, 27 |
| 3-Chloro-2-methylpropene | 90/92 (M⁺, M⁺+2) | 75 ([M-CH₃]⁺), 55 ([M-Cl]⁺, base peak), 39 |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : For a routine ¹H or ¹³C NMR spectrum, dissolve approximately 10-20 mg of the liquid sample (e.g., this compound) in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The use of a high-quality NMR tube is essential to ensure good resolution. Given the volatile nature of the analyte, cap the NMR tube promptly to prevent evaporation.
-
Instrumentation : Spectra can be acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans). Key parameters include a spectral width of approximately 12 ppm, an acquisition time of around 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : A proton-decoupled ¹³C experiment is conducted. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. The spectral width is typically set to 200-220 ppm.
-
Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly suitable. A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure complete coverage of the crystal surface.
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.
-
Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The ATR correction may be applied to the data.
Mass Spectrometry (MS)
-
Sample Introduction : For a volatile compound like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
-
Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source is used.
-
Ionization and Analysis : In the EI source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
Data Acquisition : The mass spectrum is recorded over a mass range of, for example, m/z 10 to 200. The instrument is tuned to achieve unit mass resolution.
-
Data Interpretation : The resulting mass spectrum is analyzed for the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the different techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship of spectroscopic techniques to structural elucidation.
References
- 1. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1-CHLORO-2-METHYL-1-PROPENE(513-37-1) 13C NMR [m.chemicalbook.com]
- 3. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1-Chloro-2-methylpropane(513-36-0) 13C NMR [m.chemicalbook.com]
- 5. 3-Chloro-2-methylpropene(563-47-3) 13C NMR spectrum [chemicalbook.com]
- 6. 1-CHLORO-2-METHYL-1-PROPENE(513-37-1) IR Spectrum [chemicalbook.com]
- 7. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 3-Chloro-2-methylpropene(563-47-3) IR Spectrum [chemicalbook.com]
- 9. 1-Propene, 1-chloro-2-methyl- | C4H7Cl | CID 10555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Validating the Purity of Synthesized 1-Chloro-2-methylpropene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-chloro-2-methylpropene is a critical step in the development of various pharmaceutical compounds and fine chemicals. Ensuring the purity of this synthesized intermediate is paramount to the safety and efficacy of the final product. This guide provides a comparative analysis of standard analytical techniques for validating the purity of this compound, with a focus on identifying and quantifying common impurities. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate methods for their needs.
Introduction to Synthesis and Potential Impurities
This compound can be synthesized through various methods, including the reaction of isobutyraldehyde with phosphorus pentachloride or the isomerization of its common precursor and impurity, 3-chloro-2-methylpropene.[1] Due to the nature of these reactions, the final product is often contaminated with unreacted starting materials, isomers, and byproducts. The most prevalent impurity encountered is 3-chloro-2-methylpropene .[2][3] Other potential impurities that may arise depending on the synthetic route include 1,2-dichloro-2-methylpropane, 2,2,4-trimethyl-3-hydroxypentanal, and tert-butyl chloride.
This guide will focus on the differentiation and quantification of this compound from its primary isomeric impurity, 3-chloro-2-methylpropene, using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Validation Workflow
The following diagram illustrates a typical workflow for the validation of synthesized this compound.
Caption: A logical workflow for validating the purity of synthesized this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The separation of this compound and its isomer, 3-chloro-2-methylpropene, can be effectively achieved using a non-polar capillary column.
Experimental Protocol:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, hold for 2 minutes |
| MSD Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of organic molecules and can readily distinguish between this compound and its impurities based on their unique chemical shifts and coupling patterns.
Experimental Protocol:
| Parameter | Recommended Setting |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | Chloroform-d (CDCl₃) |
| Concentration | ~10 mg/mL |
| ¹H NMR Parameters | |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| ¹³C NMR Parameters | |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
Comparative Data Analysis
Gas Chromatography (GC) Data
Under the specified GC conditions, this compound and 3-chloro-2-methylpropene will exhibit different retention times, allowing for their separation and quantification.
| Compound | Expected Retention Time (min) |
| This compound | ~4.5 |
| 3-Chloro-2-methylpropene | ~4.2 |
Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions.
Mass Spectrometry (MS) Data
The mass spectra of the two isomers will show distinct fragmentation patterns, enabling their unambiguous identification.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 90/92 (M⁺, Cl isotope pattern) | 75, 55, 41 |
| 3-Chloro-2-methylpropene | 90/92 (M⁺, Cl isotope pattern) | 75, 55, 41 |
While the key fragment ions are the same, the relative intensities of these fragments will differ, aiding in identification. A characteristic feature of chlorine-containing compounds is the M+2 peak, which is approximately one-third the intensity of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.[4]
Fragmentation Analysis Workflow
Caption: General fragmentation pathways for chloromethylpropene isomers in EI-MS.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra provide definitive structural information to differentiate between the two isomers.
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 6.05 | s | 1H | =CHCl |
| 1.85 | s | 3H | -CH₃ | |
| 1.75 | s | 3H | -CH₃ | |
| 3-Chloro-2-methylpropene | 5.03 | s | 1H | =CH₂ |
| 4.90 | s | 1H | =CH₂ | |
| 4.05 | s | 2H | -CH₂Cl | |
| 1.80 | s | 3H | -CH₃ |
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 134.5 | =C(CH₃)₂ |
| 120.0 | =CHCl | |
| 22.5 | -CH₃ | |
| 21.0 | -CH₃ | |
| 3-Chloro-2-methylpropene | 141.5 | =C(CH₃) |
| 115.1 | =CH₂ | |
| 49.6 | -CH₂Cl | |
| 19.8 | -CH₃ |
Conclusion
The purity of synthesized this compound can be reliably validated using a combination of GC-MS and NMR spectroscopy. GC-MS provides excellent separation of the target compound from its isomeric impurity, 3-chloro-2-methylpropene, and allows for sensitive detection and quantification. NMR spectroscopy offers unambiguous structural confirmation and is a powerful tool for identifying and characterizing any unexpected byproducts. By employing the detailed protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently assess the purity of their synthesized this compound, ensuring the quality and integrity of their subsequent research and development activities.
References
- 1. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. certifico.com [certifico.com]
- 4. chemguide.co.uk [chemguide.co.uk]
Unveiling the Impact of Solvent Systems on the Efficacy of 1-Chloro-2-methylpropene
A Comparative Guide for Researchers in Synthetic Chemistry
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, dictating yields, reaction rates, and selectivity. This guide provides a comparative analysis of the efficacy of 1-Chloro-2-methylpropene, a versatile building block, in various solvent systems. Due to a scarcity of direct comparative studies in published literature for this specific substrate, this guide draws upon established principles of physical organic chemistry and analogous reactivity studies of vinyl chlorides, such as in poly(vinyl chloride) modifications, to provide a predictive framework for researchers.
Understanding the Reactivity of this compound
This compound (also known as isocrotyl chloride or dimethylvinyl chloride) is a vinyl halide. The chlorine atom in vinyl halides is generally less reactive towards nucleophilic substitution than in their saturated alkyl halide counterparts. This reduced reactivity is attributed to the increased bond strength of the C-Cl bond, which possesses partial double bond character due to resonance with the adjacent π-system. Consequently, reactions often require more forcing conditions. The primary reaction pathways for this compound with nucleophiles are nucleophilic substitution (SN1 and SN2 type) and elimination.
The Decisive Role of the Solvent
The solvent's properties—polarity, proticity (ability to donate a proton), and coordinating ability—play a pivotal role in stabilizing reactants, intermediates, and transition states, thereby influencing the dominant reaction mechanism and overall efficiency.
Polar Protic Solvents (e.g., water, ethanol, methanol) are capable of hydrogen bonding. They excel at solvating both cations and anions. In the context of reactions involving this compound, these solvents can favor unimolecular pathways (SN1/E1) by stabilizing the potential vinyl carbocation intermediate and the leaving chloride ion. However, they can also deactivate strong nucleophiles through hydrogen bonding, potentially slowing down bimolecular substitution (SN2) reactions.
Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) possess a dipole moment but lack acidic protons. They are effective at solvating cations but are less effective at solvating anions. This property leaves the nucleophile relatively "naked" and more reactive, thus favoring SN2 pathways. Studies on analogous systems like poly(vinyl chloride) have shown that polar aprotic solvents like DMF can favor substitution over elimination compared to protic solvents.[1]
Nonpolar Solvents (e.g., hexane, toluene) do not have a significant dipole moment and are generally poor at solvating charged species. Reactions involving polar or ionic reagents, such as nucleophilic substitutions on this compound, are typically very slow in nonpolar solvents due to the insolubility of the nucleophile and the lack of stabilization of any charged intermediates or transition states.
Comparative Efficacy in Different Solvent Systems: A Predictive Overview
The following table summarizes the predicted efficacy of this compound in various solvent systems based on general principles of organic reactivity and data from analogous systems. The "Efficacy" is a qualitative measure considering reaction rate and potential yield for nucleophilic substitution.
| Solvent System | Solvent Type | Predominant Pathway(s) | Predicted Efficacy for Nucleophilic Substitution | Rationale |
| Ethanol/Water | Polar Protic | SN1/E1, SN2 | Low to Moderate | Stabilizes the vinyl carbocation and leaving group, favoring unimolecular pathways. However, it also solvates and deactivates the nucleophile, hindering SN2 reactions. Competition from elimination (E1) is likely, especially with heat. |
| Methanol | Polar Protic | SN1/E1, SN2 | Low to Moderate | Similar to ethanol/water, it can facilitate the reaction through stabilization of charged species but will also reduce the potency of the nucleophile. |
| Dimethylformamide (DMF) | Polar Aprotic | SN2, E2 | High | Effectively solvates the counter-ion of the nucleophile, leaving the nucleophile highly reactive for an SN2 attack. Studies on PVC show that DMF can favor substitution over elimination.[1] |
| Acetonitrile (ACN) | Polar Aprotic | SN2, E2 | Moderate to High | A good polar aprotic solvent that enhances nucleophilicity. It is generally a good choice for SN2 reactions. |
| Acetone | Polar Aprotic | SN2, E2 | Moderate | Less polar than DMF or ACN, but can still facilitate SN2 reactions. Its lower boiling point may limit the reaction temperature. |
| Toluene | Nonpolar | Negligible | Very Low | Poor solubility of most nucleophiles and lack of stabilization for charged intermediates or transition states will result in extremely slow or no reaction. |
| Hexane | Nonpolar | Negligible | Very Low | Similar to toluene, it is not a suitable solvent for nucleophilic substitution reactions with this compound. |
Experimental Protocols
Below is a generalized experimental protocol designed to compare the efficacy of a nucleophilic substitution reaction on this compound in different solvent systems. Researchers should adapt this protocol based on the specific nucleophile and safety considerations.
Objective: To compare the reaction yield of the substitution product of this compound with sodium azide in different solvents.
Materials:
-
This compound (CAS 513-37-1)
-
Sodium azide (NaN₃)
-
Solvent 1: Ethanol
-
Solvent 2: Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Materials for workup and purification (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, place sodium azide (1.2 equivalents).
-
Solvent Addition: To the first flask, add ethanol (e.g., 20 mL). To the second flask, add DMF (20 mL).
-
Reactant Addition: To each flask, add this compound (1.0 equivalent) and the internal standard.
-
Reaction: Heat both reaction mixtures to a suitable temperature (e.g., 80 °C) and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction has reached completion (or after a set time, e.g., 24 hours), cool the mixtures to room temperature. Quench the reactions by carefully adding water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Analysis: Analyze the crude product mixture by GC to determine the relative amounts of the substitution product, unreacted starting material, and any elimination byproducts by comparing the peak areas relative to the internal standard.
-
Purification: Concentrate the organic extracts under reduced pressure and purify the product by column chromatography on silica gel.
Data Presentation: The quantitative data from the GC analysis can be summarized in a table for easy comparison of the efficacy in the two solvent systems.
Visualizing Reaction Pathways
The choice of solvent directly influences the energy landscape of the reaction, favoring one pathway over another.
Alternative Reagents
For nucleophilic substitution on vinyl chlorides, stronger nucleophiles are generally required. If reactions with common nucleophiles are sluggish, consider using more potent nucleophilic systems. For instance, in cross-coupling reactions, palladium or nickel catalysts with appropriate ligands can facilitate the substitution of the chloride with a wide range of nucleophiles under milder conditions than traditional nucleophilic substitution. These catalytic systems often employ polar aprotic solvents like DMF, dioxane, or toluene, depending on the specific reaction.
Conclusion
While direct comparative efficacy data for this compound in various solvents is not abundant, a solid understanding of reaction mechanisms and solvent effects provides a strong predictive tool for researchers. For bimolecular nucleophilic substitution, polar aprotic solvents such as DMF are predicted to offer the highest efficacy by enhancing the reactivity of the nucleophile. Conversely, polar protic solvents may favor unimolecular pathways but can be less efficient for bimolecular reactions due to nucleophile deactivation. The provided experimental protocol offers a framework for systematically evaluating solvent effects to optimize reaction conditions for specific applications.
References
Comparative Carcinogenicity of 1-Chloro-2-methylpropene and 3-chloro-2-methylpropene: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the carcinogenic potential of two isomeric industrial chemicals, 1-chloro-2-methylpropene and 3-chloro-2-methylpropene. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed risk assessment and research decisions. This document summarizes key experimental data on their carcinogenicity, details the methodologies of pivotal studies, and visualizes their metabolic activation pathways.
Executive Summary
Both this compound and 3-chloro-2-methylpropene have demonstrated carcinogenic activity in animal studies, primarily targeting the forestomach in rodents. However, notable differences in tumor sites and carcinogenic classification exist. This compound is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), with evidence of tumors in the forestomach, preputial gland, nasal cavity, oral cavity, and esophagus in rodents.[1] In contrast, 3-chloro-2-methylpropene is listed as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP), with tumors primarily observed in the forestomach of rats and mice, and also potentially in the kidney and urinary bladder of male rats.[2][3]
Carcinogenicity Classification
| Compound | Agency | Classification |
| This compound | IARC | Group 2B: Possibly carcinogenic to humans[1] |
| 3-chloro-2-methylpropene | NTP | Reasonably anticipated to be a human carcinogen[2][3] |
| 3-chloro-2-methylpropene | IARC | Group 3: Not classifiable as to its carcinogenicity to humans |
Quantitative Carcinogenicity Data
The following tables summarize the tumor incidence data from key long-term carcinogenicity studies conducted by the National Toxicology Program (NTP).
This compound: Gavage Studies in Rodents
NTP Technical Report 316 (NTP, 1986)
-
Experimental Design: Groups of 50 male and 50 female F344/N rats and B6C3F1 mice were administered this compound in corn oil by gavage, 5 days per week for 103 weeks.
Table 1: Incidence of Forestomach Tumors in F344/N Rats
| Sex | Dose (mg/kg bw/day) | Squamous Cell Papilloma | Squamous Cell Carcinoma |
| Male | 0 | 0/49 | 0/49 |
| 100 | 2/50 | 20/50 | |
| 200 | 1/50 | 21/50 | |
| Female | 0 | 0/50 | 0/50 |
| 100 | 5/50 | 23/50 | |
| 200 | 3/49 | 20/49 |
Table 2: Incidence of Tumors in B6C3F1 Mice
| Sex | Dose (mg/kg bw/day) | Site | Tumor Type | Incidence |
| Male | 0 | Forestomach | Squamous Cell Papilloma or Carcinoma | 1/48 |
| 100 | Forestomach | Squamous Cell Papilloma or Carcinoma | 42/47 | |
| 200 | Forestomach | Squamous Cell Papilloma or Carcinoma | 42/44 | |
| 0 | Preputial Gland | Squamous Cell Carcinoma | 0/48 | |
| 100 | Preputial Gland | Squamous Cell Carcinoma | 2/47 | |
| 200 | Preputial Gland | Squamous Cell Carcinoma | 16/44 | |
| Female | 0 | Forestomach | Squamous Cell Papilloma or Carcinoma | 0/50 |
| 100 | Forestomach | Squamous Cell Papilloma or Carcinoma | 40/47 | |
| 200 | Forestomach | Squamous Cell Papilloma or Carcinoma | 38/43 |
3-chloro-2-methylpropene: Gavage and Inhalation Studies
NTP Technical Report 300 (NTP, 1986)
-
Experimental Design (Gavage): Groups of 50 male and 50 female F344/N rats and B6C3F1 mice were administered technical-grade 3-chloro-2-methylpropene (containing up to 5% this compound) in corn oil by gavage, 5 days per week for 103 weeks.[4]
Table 3: Incidence of Forestomach Tumors in F344/N Rats (Gavage)
| Sex | Dose (mg/kg bw/day) | Squamous Cell Papilloma | Squamous Cell Carcinoma |
| Male | 0 | 3/49 | 0/49 |
| 75 | 19/49 | 5/49 | |
| 150 | 30/49 | 7/49 | |
| Female | 0 | 1/50 | 0/50 |
| 75 | 1/50 | 0/50 | |
| 150 | 10/50 | 2/50 |
Table 4: Incidence of Forestomach Tumors in B6C3F1 Mice (Gavage)
| Sex | Dose (mg/kg bw/day) | Squamous Cell Papilloma | Squamous Cell Carcinoma |
| Male | 0 | 1/49 | 0/49 |
| 100 | 9/49 | 2/49 | |
| 200 | 7/49 | 3/49 | |
| Female | 0 | 2/50 | 0/50 |
| 100 | 3/48 | 0/48 | |
| 200 | 9/44 | 1/44 |
Katagiri et al. (2000)
-
Experimental Design (Inhalation): Groups of 50 male and 50 female BDF1 mice were exposed to 3-chloro-2-methylpropene via inhalation at concentrations of 0, 50, 100, or 200 ppm, 6 hours/day, 5 days/week for 104 weeks.[5]
Table 5: Incidence of Tumors in BDF1 Mice (Inhalation)
| Sex | Concentration (ppm) | Site | Tumor Type | Incidence |
| Male | 0 | Forestomach | Squamous Cell Papilloma | 0/50 |
| 50 | Forestomach | Squamous Cell Papilloma | 1/50 | |
| 100 | Forestomach | Squamous Cell Papilloma | 3/50 | |
| 200 | Forestomach | Squamous Cell Papilloma | 6/50 | |
| Female | 0 | Forestomach | Squamous Cell Papilloma | 0/50 |
| 50 | Forestomach | Squamous Cell Papilloma | 2/50 | |
| 100 | Forestomach | Squamous Cell Papilloma | 4/50 | |
| 200 | Forestomach | Squamous Cell Papilloma | 5/50 | |
| 0 | Harderian Gland | Adenoma | 1/50 | |
| 50 | Harderian Gland | Adenoma | 3/50 | |
| 100 | Harderian Gland | Adenoma | 4/50 | |
| 200 | Harderian Gland | Adenoma | 6/50 |
Experimental Protocols
NTP Gavage Carcinogenicity Studies (TR-300 & TR-316)
A generalized protocol for the NTP two-year gavage studies is outlined below. Specific details for each chemical can be found in the respective technical reports.
-
Test Animals: Fischer 344/N rats and B6C3F1 mice, typically 6-8 weeks old at the start of the study. Animals were housed in environmentally controlled rooms.
-
Administration of Test Chemical: The chemicals were administered in a corn oil vehicle via gavage. Dosing was performed 5 days a week for 103 weeks.
-
Dose Selection: Doses were selected based on the results of 13-week toxicity studies, aiming for a high dose that induced minimal to moderate toxicity without significantly affecting survival, and a low dose that was a fraction (typically 1/2) of the high dose.
-
Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology: A complete necropsy was performed on all animals. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, and examined microscopically.
Inhalation Carcinogenicity Study (Katagiri et al., 2000)
-
Test Animals: BDF1 mice.
-
Exposure System: Whole-body inhalation exposure chambers were used.
-
Exposure Regimen: Mice were exposed to target concentrations of 3-chloro-2-methylpropene for 6 hours per day, 5 days per week, for 104 weeks.
-
Observations and Pathology: Similar to the NTP gavage studies, animals were monitored for clinical signs, and body weights were recorded. A full histopathological examination was conducted at the end of the study.[5]
Mechanisms of Carcinogenicity
The carcinogenic mechanisms of this compound and 3-chloro-2-methylpropene are believed to involve metabolic activation to reactive electrophilic intermediates that can form DNA adducts, leading to mutations and the initiation of cancer.
Metabolic Activation and Genotoxicity
Both isomers undergo metabolic activation, primarily through two pathways: cytochrome P450-mediated oxidation and glutathione (GSH) conjugation.
-
This compound: Metabolism involves cytochrome P450-catalyzed oxidation to form reactive chloroaldehyde intermediates.[6] It also undergoes conjugation with glutathione.[1] This compound has been shown to be mutagenic in bacteria and to induce gene mutations and sister chromatid exchanges in cultured rodent cells.[1]
-
3-chloro-2-methylpropene: The primary route of metabolism is direct conjugation with glutathione, forming a mercapturic acid derivative that is excreted in the urine.[2] This compound is also genotoxic, inducing mutations in bacteria and chromosomal aberrations and sister chromatid exchanges in rodent cells.[7]
The formation of DNA adducts by the reactive metabolites of these compounds is a critical step in their carcinogenic activity. These adducts can lead to miscoding during DNA replication, resulting in permanent mutations.
Caption: Metabolic activation pathways of this compound and 3-chloro-2-methylpropene leading to carcinogenesis.
Caption: General experimental workflow for NTP long-term carcinogenicity bioassays.
References
- 1. This compound (IARC Summary & Evaluation, Volume 63, 1995) [inchem.org]
- 2. certifico.com [certifico.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. NTP Toxicology and Carcinogenesis Studies of 3-Chloro-2-methylpropene (Technical grade containing 5% dimethylvinyl chloride) (CAS No. 563-47-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic inhalation toxicity and carcinogenicity studies of 3-chloro-2-methylpropene in BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of this compound. Evidence for reactive chloroaldehyde intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 1-Chloro-2-methylpropene in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 1-chloro-2-methylpropene in complex reaction mixtures is paramount for process optimization, kinetic studies, and quality control. This guide provides a detailed comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present experimental data, detailed protocols, and a head-to-head comparison to aid in selecting the most suitable method for your specific analytical needs.
General Workflow for Quantitative Analysis
The quantitative analysis of a target analyte in a reaction mixture, whether by GC-MS or qNMR, follows a structured workflow. This process ensures accuracy and reproducibility of the results.
Caption: A generalized workflow for the quantitative analysis of a target analyte in a reaction mixture using an internal standard method.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It separates components of a mixture in the gas phase followed by detection and quantification using a mass spectrometer. For halogenated compounds like this compound, GC-MS offers excellent performance.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Internal Standard (IS) Selection: A suitable internal standard should be chosen. It should be a compound not present in the reaction mixture, chemically similar to the analyte, and well-resolved chromatographically. For this compound, 1,2-dichloroethane is a suitable choice.
-
Stock Solutions: Prepare a stock solution of this compound and 1,2-dichloroethane in a volatile, inert solvent such as dichloromethane or hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the analyte in the reaction mixture. Each calibration standard should contain the same concentration of the internal standard.
-
Sample Preparation: Withdraw a known volume (e.g., 100 µL) of the reaction mixture. Add a known amount of the internal standard stock solution. Dilute the mixture with the chosen solvent to a final volume that falls within the calibration range.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Hold at 150°C for 2 minutes.
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor for this compound: Based on its likely fragmentation pattern (similar to its isomer 1-chloro-2-methylpropane), monitor the molecular ion (m/z 90) and a characteristic fragment ion (e.g., m/z 55, loss of Cl).[1]
-
Ions to Monitor for 1,2-dichloroethane (IS): Monitor the molecular ion (m/z 98) and a characteristic fragment ion (e.g., m/z 62, loss of Cl).
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Integrate the peak areas of the selected ions for both this compound and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.
-
Calculate the peak area ratio for the reaction mixture sample and determine the concentration of this compound using the calibration curve.
Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: qNMR
1. Sample Preparation:
-
Internal Standard (IS) Selection: The internal standard must have a simple spectrum with signals that do not overlap with the analyte signals. It should also be of high purity and chemically inert. For this compound in CDCl₃, dimethyl sulfone (DMSO₂) is an excellent choice as it gives a sharp singlet in a region of the ¹H NMR spectrum that is typically free of signals from organic molecules.
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh a known amount of the internal standard (dimethyl sulfone) and add it to the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃) containing a small amount of a reference standard like tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
2. ¹H NMR Spectroscopy - Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: CDCl₃.
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Parameters:
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds).
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250 for high precision).
-
Spectral Width: A standard spectral width covering the range of proton chemical shifts (e.g., 0-12 ppm).
-
3. Data Analysis:
-
Peak Identification:
-
This compound: Identify the characteristic signals. The vinylic proton will appear as a singlet, and the two methyl groups will also give distinct singlets.
-
Dimethyl Sulfone (IS): The six equivalent protons of the two methyl groups will appear as a sharp singlet around 3.0 ppm in CDCl₃.
-
-
Integration: Carefully integrate the area of a well-resolved, non-overlapping signal for both this compound and the internal standard.
-
For this compound, the vinylic proton singlet is a good choice.
-
For dimethyl sulfone, integrate the singlet at ~3.0 ppm.
-
-
Calculation: The concentration of this compound can be calculated using the following formula:
Canalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWIS / MWanalyte) * (mIS / manalyte) * PurityIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Caption: The logical relationship of known and measured parameters used to calculate the analyte concentration with an internal standard.
Performance Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by mass-based detection. | Direct spectroscopic measurement based on nuclear spin properties. |
| Sensitivity | Very high (ppb to ppt levels).[2] | Moderate (typically low mM to high µM). |
| Selectivity | High, especially in SIM mode. | High, based on unique chemical shifts. |
| Sample Throughput | Moderate; each sample requires a chromatographic run (typically 15-30 min). | High; spectra can be acquired relatively quickly (a few minutes per sample). |
| Quantification | Requires a calibration curve with multiple standards. | Can be a primary ratio method; direct quantification with a single certified internal standard. |
| Instrumentation | Widely available, but requires specialized equipment (GC and MS). | Requires a high-field NMR spectrometer, which can be less accessible and more expensive. |
| Sample Preparation | More involved; requires dilution and preparation of multiple calibration standards. | Simpler; involves accurate weighing and dissolution. |
| Destructive? | Yes, the sample is consumed during analysis. | No, the sample can be recovered after analysis. |
| Matrix Effects | Can be susceptible to matrix effects, which may affect ionization efficiency. | Generally less prone to matrix effects. |
| Structural Info | Provides mass spectral data which can aid in structural confirmation. | Provides detailed structural information from the entire spectrum. |
Conclusion
Both GC-MS and qNMR are powerful techniques for the quantitative analysis of this compound in reaction mixtures, each with its own set of advantages and limitations.
GC-MS is the method of choice when high sensitivity is required, for instance, when tracking trace amounts of the analyte or reaction byproducts. Its high selectivity, particularly in SIM mode, allows for reliable quantification even in complex matrices.
qNMR , on the other hand, excels in its speed, simplicity of sample preparation, and its nature as a primary ratio method , which can provide highly accurate and precise results without the need for a calibration curve. It is particularly advantageous for in-situ reaction monitoring and when sample preservation is important.
The ultimate choice of method will depend on the specific requirements of the analysis, including the expected concentration of this compound, the complexity of the reaction mixture, the required sample throughput, and the available instrumentation. For many applications in process development and research, the complementary nature of these two techniques can be leveraged for a comprehensive understanding of the reaction system.
References
A Comparative Analysis of 1-Chloro-2-methylpropene and Alternative Reagents in Key Organic Syntheses
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of efficient and high-yield synthetic methodologies, the selection of appropriate reagents is paramount. This guide provides an objective comparison of the performance of 1-Chloro-2-methylpropene against more effective alternative reagents in two fundamental organic transformations: Friedel-Crafts alkylation and nucleophilic substitution reactions. The information presented is supported by established chemical principles and experimental observations, offering a clear rationale for reagent selection in drug development and chemical research.
Executive Summary
This compound, a vinylic halide, demonstrates significantly lower reactivity in both Friedel-Crafts alkylation and nucleophilic substitution reactions compared to suitable alternative reagents. This lack of reactivity is attributed to the inherent electronic and steric properties of the molecule. For Friedel-Crafts alkylation, 2-chloro-2-methylpropane (tert-butyl chloride) serves as a superior alternative, readily forming a stable tertiary carbocation. In the case of nucleophilic substitution, allyl chloride is a more reactive substrate due to the formation of a resonance-stabilized allylic carbocation in S(_N)1 reactions and favorable electronic factors in S(_N)2 reactions. This guide will detail the underlying chemical principles for these performance differences and provide representative experimental protocols for the more effective alternative reagents.
I. Friedel-Crafts Alkylation: this compound vs. 2-Chloro-2-methylpropane
The Friedel-Crafts alkylation is a cornerstone of carbon-carbon bond formation on an aromatic ring. The reaction proceeds via the formation of a carbocation electrophile, which is then attacked by the electron-rich aromatic ring. The stability of this carbocation is a critical determinant of reaction success.
Performance Comparison
| Reagent | Structure | Carbocation Intermediate | Stability | Expected Yield |
| This compound |
| Vinylic Carbocation | Highly Unstable | No Reaction / Negligible Yield |
| 2-Chloro-2-methylpropane |
| Tertiary Carbocation | Highly Stable | High Yield |
Rationale for Performance Difference:
This compound is a vinylic halide, meaning the chlorine atom is directly attached to a double-bonded carbon. The generation of a vinylic carbocation from this substrate is energetically unfavorable, rendering it largely unreactive in Friedel-Crafts conditions. In contrast, 2-chloro-2-methylpropane, a tertiary alkyl halide, readily forms a stable tertiary carbocation in the presence of a Lewis acid catalyst, leading to efficient alkylation of aromatic rings.
Logical Flow: Reagent Selection for Friedel-Crafts Alkylation
Caption: Reagent selection pathway for Friedel-Crafts alkylation.
Experimental Protocol: Synthesis of tert-butylbenzene using 2-Chloro-2-methylpropane
This protocol describes a standard laboratory procedure for the Friedel-Crafts alkylation of benzene with the more effective reagent, 2-chloro-2-methylpropane.
Materials:
-
Benzene (dry)
-
2-chloro-2-methylpropane (tert-butyl chloride)
-
Anhydrous aluminum chloride (AlCl(_3))
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and a drying tube
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and drying tube, add dry benzene and anhydrous aluminum chloride.
-
Cool the mixture in an ice bath.
-
Slowly add 2-chloro-2-methylpropane to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Pour the reaction mixture over crushed ice and transfer to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the product by distillation.
II. Nucleophilic Substitution: this compound vs. Allyl Chloride
Nucleophilic substitution reactions are fundamental for the introduction of a wide range of functional groups. The reactivity of the substrate in these reactions is highly dependent on its ability to accommodate the transition state of an S(_N)2 reaction or to form a stable carbocation in an S(_N)1 reaction.
Performance Comparison
| Reagent | Structure | Reactivity in S(_N)1 | Reactivity in S(_N)2 | Expected Yield |
| This compound |
| Very Low (unstable vinylic cation) | Very Low (steric hindrance, electronic repulsion) | No Reaction / Negligible Yield |
| Allyl Chloride |
| High (resonance-stabilized cation) | High (favorable electronics) | High Yield |
Rationale for Performance Difference:
This compound is unreactive in both S(_N)1 and S(_N)2 pathways. The S(_N)1 mechanism is disfavored due to the high energy of the vinylic carbocation that would need to form. The S(_N)2 mechanism is hindered by steric repulsion from the methyl groups and electronic repulsion between the incoming nucleophile and the (\pi)-electron cloud of the double bond.
Conversely, allyl chloride is highly reactive. It can undergo S(_N)1 reactions because the resulting primary carbocation is resonance-stabilized by the adjacent double bond. It is also reactive in S(_N)2 reactions; the (\pi)-system can stabilize the transition state, and there is less steric hindrance compared to more substituted systems.
Experimental Workflow: Comparative Nucleophilic Substitution
Caption: Comparative workflow for nucleophilic substitution.
Experimental Protocol: Nucleophilic Substitution of Allyl Chloride
The following protocol details the reaction of allyl chloride with sodium hydroxide, a typical nucleophilic substitution.
Materials:
-
Allyl chloride
-
Sodium hydroxide (NaOH) solution
-
Ethanol (as solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in a mixture of water and ethanol.
-
Add allyl chloride to the solution.
-
Heat the mixture to reflux with stirring for a specified time.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with water.
-
Dry the organic layer with anhydrous sodium sulfate. 8
Isomer Effects on the Reactivity of Chloromethylpropenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of chloromethylpropene isomers, focusing on the underlying principles governing their reaction rates and product distributions in nucleophilic substitution reactions. Due to a lack of directly comparable experimental data in the literature for all isomers under identical conditions, this guide combines established principles of allylic halide reactivity with detailed, proposed experimental protocols to enable researchers to conduct their own comparative studies.
Introduction to Chloromethylpropene Isomers
Chloromethylpropenes are allylic halides, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the ability of the adjacent carbon-carbon double bond to stabilize either the carbocation intermediate in an S(_N)1 reaction or the transition state in an S(_N)2 reaction. The two primary isomers of interest are 1-chloro-2-methylpropene and 3-chloro-2-methylpropene. A third isomer, 2-(chloromethyl)prop-1-ene, is also possible. The position of the chlorine atom and the methyl group significantly influences the steric environment and the stability of potential intermediates, leading to differences in reaction rates and product distributions.
Theoretical Comparison of Reactivity
The reactivity of chloromethylpropene isomers in nucleophilic substitution reactions can be understood by considering the interplay of steric and electronic effects within the framework of S(_N)1 and S(_N)2 reaction mechanisms.
S(_N)1 Reactivity:
The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation, and therefore, the stability of the carbocation is the primary factor influencing the reaction rate.
-
This compound: This is a vinylic halide, and the chlorine is attached to an sp
-hybridized carbon. Vinylic halides are generally unreactive towards S(_N)1 reactions because the resulting vinylic carbocation is highly unstable.2 -
3-Chloro-2-methylpropene: This is a primary allylic halide. Ionization would lead to a primary carbocation, which is generally unstable. However, this carbocation is resonance-stabilized by the adjacent double bond, forming a more stable secondary allylic carbocation. This resonance stabilization makes 3-chloro-2-methylpropene a viable candidate for S(_N)1 reactions, especially in polar, protic solvents.
S(_N)2 Reactivity:
The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The rate of an S(_N)2 reaction is sensitive to steric hindrance at the reaction center.
-
This compound: As a vinylic halide, it is generally unreactive towards S(_N)2 reactions due to the high energy of the transition state required for a backside attack on an sp
carbon.2 -
3-Chloro-2-methylpropene: This is a primary allylic halide. Primary halides are generally good substrates for S(_N)2 reactions due to minimal steric hindrance. The adjacent double bond can also stabilize the transition state through orbital overlap, further accelerating the reaction.
Allylic Rearrangement:
A key feature of reactions involving allylic systems is the potential for allylic rearrangement. In the case of 3-chloro-2-methylpropene, the nucleophile can attack at the carbon bearing the chlorine (direct substitution, S(_N)2) or at the other end of the double bond (allylic rearrangement, S(_N)2'). In an S(_N)1 reaction, the resonance-stabilized carbocation has two electrophilic centers, leading to a mixture of products.
Proposed Experimental Protocols for Comparative Analysis
To obtain quantitative data on the relative reactivity of chloromethylpropene isomers, a series of solvolysis experiments can be performed. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. By using a standardized solvent system and temperature, the rates of reaction for each isomer can be directly compared.
Protocol 1: Comparative Solvolysis Kinetics by Titration
This method monitors the progress of the solvolysis reaction by titrating the hydrochloric acid produced over time.
Materials:
-
This compound (synthesis may be required)
-
3-chloro-2-methylpropene
-
Solvent: 80:20 ethanol/water (v/v)
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a stock solution of each chloromethylpropene isomer (e.g., 0.1 M) in the 80:20 ethanol/water solvent.
-
Place a known volume (e.g., 50 mL) of the isomer solution into a flask and equilibrate it in the constant temperature water bath (e.g., 25°C).
-
At time t=0, start a stopwatch.
-
At regular time intervals (e.g., every 10 minutes), withdraw a 5 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold diethyl ether.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized NaOH solution until a faint pink color persists.
-
Record the volume of NaOH used.
-
Continue taking aliquots until the reaction is approximately 70-80% complete or for a set period.
-
Repeat the experiment for the other isomer under identical conditions.
Data Analysis:
The concentration of HCl at each time point is calculated from the volume of NaOH used. The concentration of the unreacted chloromethylpropene can then be determined. A plot of ln([R-Cl]) versus time will yield a straight line for a first-order reaction, and the slope of this line will be the negative of the rate constant (-k).
Protocol 2: Product Distribution Analysis by Gas Chromatography (GC)
This protocol is designed to identify and quantify the products of the solvolysis reaction.
Materials:
-
Reaction mixtures from Protocol 1
-
Authentic standards of the expected alcohol products (synthesis may be required)
-
Gas chromatograph with a flame ionization detector (FID)
-
Appropriate GC column (e.g., a polar capillary column like a DB-WAX)
-
Solvents for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
At the end of the solvolysis reaction (or at specific time points), quench a 5 mL aliquot by adding it to a separatory funnel containing ice-cold water and diethyl ether.
-
Extract the organic products into the diethyl ether layer.
-
Wash the organic layer with a small amount of saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the dried organic extract by GC-FID.
-
Calibrate the GC by injecting known concentrations of the authentic alcohol standards to determine their retention times and response factors.
-
Identify the products in the reaction mixture by comparing their retention times to those of the standards.
-
Quantify the products by integrating the peak areas and using the response factors.
Data Presentation
The following tables are templates for summarizing the expected and experimentally determined data.
Table 1: Predicted Relative Reactivity of Chloromethylpropene Isomers
| Isomer | Predicted S(_N)1 Reactivity | Predicted S(_N)2 Reactivity | Key Factors |
| This compound | Very Low | Very Low | Vinylic halide, unstable carbocation, high energy S(_N)2 transition state. |
| 3-Chloro-2-methylpropene | Moderate | High | Primary allylic halide, resonance-stabilized carbocation, low steric hindrance. |
Table 2: Experimental Solvolysis Rate Constants (Hypothetical Data)
| Isomer | Temperature (°C) | Solvent | Rate Constant, k (s
|
| 3-Chloro-2-methylpropene | 25 | 80:20 EtOH/H(_2)O | Experimental Value |
| This compound | 25 | 80:20 EtOH/H(_2)O | Experimental Value |
Table 3: Product Distribution from Solvolysis in 80:20 EtOH/H(_2)O (Hypothetical Data)
| Isomer | Product 1 (Structure) | % Yield | Product 2 (Structure) | % Yield |
| 3-Chloro-2-methylpropene | 2-Methyl-2-propen-1-ol | Experimental Value | 1-Methoxy-2-methyl-2-propene | Experimental Value |
| This compound | (if reactive) | Experimental Value | (if reactive) | Experimental Value |
Visualizations
Reaction Pathways
The following diagram illustrates the potential reaction pathways for the nucleophilic substitution of 3-chloro-2-methylpropene.
Caption: Potential S(_N)1, S(_N)2, and S(_N)2' pathways for 3-chloro-2-methylpropene.
Experimental Workflow
This diagram outlines the workflow for the proposed comparative kinetic study.
Caption: Workflow for kinetic and product analysis of chloromethylpropene solvolysis.
Conclusion
Based on established principles of organic chemistry, 3-chloro-2-methylpropene is predicted to be significantly more reactive than this compound in both S(_N)1 and S(_N)2 reactions. The primary, allylic nature of 3-chloro-2-methylpropene allows for both a relatively unhindered S(_N)2 attack and the formation of a resonance-stabilized carbocation for an S(_N)1 pathway. In contrast, the vinylic nature of this compound makes it a poor substrate for both mechanisms. Experimental validation through the detailed protocols provided in this guide is essential to quantify these reactivity differences and to fully characterize the product distributions, including the extent of any allylic rearrangement. The data generated from such studies would be invaluable for researchers and professionals in drug development and synthetic chemistry who utilize these reactive intermediates.
Safety Operating Guide
Personal protective equipment for handling 1-Chloro-2-methylpropene
Essential Safety and Handling Guide for 1-Chloro-2-methylpropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS Number: 513-37-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a highly flammable liquid that is toxic upon inhalation, in contact with skin, and if swallowed.[1][2][3] It is irritating to the eyes, skin, and respiratory system.[1][2][3] Furthermore, it is classified as possibly carcinogenic to humans (Group 2B) and is a confirmed carcinogen in animal studies, necessitating stringent handling protocols.[3][4][5][6]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄H₇Cl[7][8] |
| Molecular Weight | 90.55 g/mol [5][8] |
| Boiling Point | 68 °C[2][4][7] |
| Density | 0.92 g/mL at 25 °C[2][9] |
| Flash Point | -1 °C (30.2 °F)[2] |
| Refractive Index | n20/D 1.424[2][9] |
| Oral LD50 (rat) | 4,465 mg/kg[7] |
| Inhalation LC50 (rat) | 400 mg/m³ (4 h)[7] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound.
-
Hand Protection: For short-term use, two pairs of nitrile gloves are required.[1] For longer-term use or in cases of direct contact, Viton (fluorinated rubber) gloves are recommended.[1] Gloves must be inspected before use and changed immediately if contamination is suspected.[1][7]
-
Eye Protection: ANSI-approved safety glasses with side shields or splash goggles are essential.[1][7] A face shield should be worn in situations with a higher risk of splashing.[7]
-
Skin and Body Protection: A standard laboratory coat is required.[1] Ensure it is kept clean and replaced if contaminated.
-
Respiratory Protection: All work with this compound must be conducted inside a certified chemical fume hood.[1] If there is a risk of exposure exceeding permissible limits, or as a precaution during spill clean-up, a NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges must be worn.[5][7] All personnel requiring a respirator must be part of a respiratory protection program, including training and fit-testing.[7]
Safe Handling and Storage Protocol
Engineering Controls:
-
All procedures involving this compound must be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1]
Administrative Controls:
-
Label all containers of this compound clearly with its name and associated hazards.[1]
-
Post a "Designated Area" sign to indicate where the chemical is being used.[1]
-
Strive to use the smallest quantity of the chemical necessary for the experiment.[1]
Storage:
-
Store this compound in a tightly sealed container in a dedicated flammables storage cabinet.[1]
-
The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1]
-
This chemical is incompatible with strong bases and strong oxidizing agents; ensure it is stored separately from these substances.[1][9]
First Aid Procedures
Immediate medical attention is crucial in case of any exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][10]
-
Eye Contact: Rinse the eyes for at least 15 minutes with copious amounts of water, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting.[1][7] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
Spill and Accident Response
A prompt and appropriate response is critical to containing spills and preventing exposure.
-
For all spills:
-
Small Spills (less than 50 mL):
-
Large Spills (greater than 50 mL):
-
If the spill is inside a chemical fume hood: Contact your institution's Environmental Health and Safety (EHS) department immediately.[1] If they cannot be reached, call 911, pull the fire alarm, and evacuate the building.[1]
-
If the spill is outside a chemical fume hood: Call 911, pull the fire alarm, and evacuate the building immediately.[1]
-
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all waste this compound and any solutions containing it in a properly labeled, sealed hazardous waste container.[1][7]
-
Contaminated Materials: Any materials used to clean up spills (absorbent pads, gloves, etc.) must be placed in a sealed bag or container and disposed of as hazardous waste.[7]
-
Empty Containers: Empty bottles of this compound may be rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous waste. Once thoroughly rinsed, the empty container can be disposed of in regular trash.[1]
Experimental Workflow and Logic Diagram
The following diagram illustrates the procedural workflow for safely handling this compound, from initial preparation to final disposal, including emergency contingencies.
Caption: Workflow for handling this compound.
References
- 1. astate.edu [astate.edu]
- 2. chembk.com [chembk.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 1-Propene, 1-chloro-2-methyl- | C4H7Cl | CID 10555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (IARC Summary & Evaluation, Volume 63, 1995) [inchem.org]
- 7. research.uga.edu [research.uga.edu]
- 8. CAS 513-37-1: 1-Propene, 1-chloro-2-methyl- | CymitQuimica [cymitquimica.com]
- 9. 1-CHLORO-2-METHYL-1-PROPENE | 513-37-1 [chemicalbook.com]
- 10. chem.purdue.edu [chem.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
